Technical Documentation Center

3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid
  • CAS: 438221-51-3

Core Science & Biosynthesis

Foundational

3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid CAS number

An In-depth Technical Guide to 3-Methoxy-4-methylbenzoic Acid: A Key Pharmaceutical Intermediate Authored by a Senior Application Scientist Foreword: The Strategic Importance of Versatile Intermediates in Modern Drug Dis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methoxy-4-methylbenzoic Acid: A Key Pharmaceutical Intermediate

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Versatile Intermediates in Modern Drug Discovery

In the intricate landscape of pharmaceutical sciences, the journey from a promising molecular concept to a life-saving therapeutic is paved with complex synthetic challenges. The success of this journey often hinges on the availability of versatile and reliable chemical building blocks. Among these, 3-Methoxy-4-methylbenzoic acid has emerged as a compound of significant interest. Its unique structural features—a carboxylic acid for amide or ester formation, a methoxy group that influences electronic properties, and a methyl group providing a site for further functionalization—make it a highly adaptable scaffold in the synthesis of diverse and complex active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of 3-Methoxy-4-methylbenzoic acid, offering valuable insights for researchers, chemists, and professionals in drug development.

Core Chemical Identity and Physicochemical Properties

3-Methoxy-4-methylbenzoic acid, also known by its synonyms 3-methoxy-p-toluic acid and 4-methyl-m-anisic acid, is a substituted benzoic acid derivative.[1][2] Its fundamental role as a pharmaceutical intermediate is underpinned by its distinct chemical and physical properties.

Table 1: Physicochemical Properties of 3-Methoxy-4-methylbenzoic Acid

PropertyValueSource
CAS Number 7151-68-0[1][2][3][4][5]
Molecular Formula C₉H₁₀O₃[1][2][3][4][5]
Molecular Weight 166.17 g/mol [1][2][3][4][5]
Appearance White to off-white crystalline powder[2][3]
Melting Point 152-154 °C[4]
Boiling Point 309.9 ± 22.0 °C at 760 mmHg[4]
Purity ≥ 99%[2]
SMILES O=C(O)C1=CC=C(C)C(OC)=C1[5]
InChIKey CEAVPXDEPGAVDA-UHFFFAOYSA-N[1]

The stability of this compound under standard storage conditions, combined with its synthetic accessibility, makes it a reliable choice for both laboratory-scale research and industrial applications.[3]

The Role of 3-Methoxy-4-methylbenzoic Acid in Pharmaceutical Synthesis

The true value of 3-Methoxy-4-methylbenzoic acid lies in its versatility as a precursor in the multi-step synthesis of APIs.[3] Its functional groups provide multiple avenues for chemical modification, allowing for the construction of complex molecular architectures.

A Critical Building Block for Diverse Therapeutic Agents

This intermediate is instrumental in the synthesis of a range of pharmaceuticals, including:

  • Anti-inflammatory and Analgesic Drugs: The benzoic acid moiety can be readily converted to amides and esters, which are common functional groups in this class of drugs.[3]

  • Cardiovascular and Central Nervous System (CNS) Agents: The overall scaffold of 3-Methoxy-4-methylbenzoic acid can be elaborated to produce compounds with the necessary pharmacophores for targeting cardiovascular and CNS receptors.[3]

Enabling Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, the ability to systematically modify a lead compound is crucial for optimizing its pharmacological activity. 3-Methoxy-4-methylbenzoic acid serves as an excellent starting point for SAR studies, as its aromatic ring can be further functionalized to explore how different substituents impact biological activity.[3]

Synthetic Pathways and Methodologies

The synthesis of 3-Methoxy-4-methylbenzoic acid itself is a critical consideration for its practical application. While various proprietary methods exist, a general understanding of the synthetic logic is beneficial.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a more complex drug molecule starting from 3-Methoxy-4-methylbenzoic acid. This highlights the strategic importance of this intermediate.

G cluster_0 Phase 1: Functional Group Activation cluster_1 Phase 2: Core Structure Elaboration cluster_2 Phase 3: Final API Synthesis 3_Methoxy_4_methylbenzoic_acid 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride) 3_Methoxy_4_methylbenzoic_acid->Activated_Intermediate Activation (e.g., SOCl₂) Amidation_Esterification Amidation or Esterification with a secondary building block Activated_Intermediate->Amidation_Esterification Elaborated_Scaffold Elaborated Scaffold Amidation_Esterification->Elaborated_Scaffold Further_Functionalization Further Functionalization (e.g., side chain modification) Elaborated_Scaffold->Further_Functionalization Final_API Final Active Pharmaceutical Ingredient (API) Further_Functionalization->Final_API

Caption: Conceptual workflow for API synthesis.

Detailed Experimental Protocol: Esterification of 3-Methoxy-4-methylbenzoic Acid

This protocol provides a general method for the esterification of the carboxylic acid group, a common first step in its utilization as a pharmaceutical intermediate.

Objective: To convert 3-Methoxy-4-methylbenzoic acid to its corresponding methyl ester.

Materials:

  • 3-Methoxy-4-methylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-Methoxy-4-methylbenzoic acid (1 equivalent) in an excess of anhydrous methanol.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture using a rotary evaporator to remove the excess methanol.

    • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purification: If necessary, purify the crude product by flash column chromatography or recrystallization to obtain the pure methyl 3-methoxy-4-methylbenzoate.

Self-Validation: The success of the synthesis can be validated at each stage. The disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate indicate the progress of the reaction. The final product's identity and purity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications Beyond Pharmaceuticals

While its primary role is in drug development, the versatile chemistry of 3-Methoxy-4-methylbenzoic acid also makes it a valuable intermediate in other sectors of the chemical industry.[3] These include the synthesis of:

  • Agrochemicals: As a building block for pesticides and herbicides.[3]

  • Dyes and Pigments: The aromatic ring can be incorporated into chromophore systems.[3]

  • Specialty Chemicals: Used in the production of fragrances and other fine chemicals.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Methoxy-4-methylbenzoic acid.

Table 2: GHS Hazard Information

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion: A Cornerstone for Future Innovation

3-Methoxy-4-methylbenzoic acid stands as a testament to the critical role of well-characterized and versatile intermediates in the advancement of science and industry. Its stable yet reactive nature provides a reliable foundation for the synthesis of a multitude of complex molecules. For researchers and professionals in drug development, a thorough understanding of this compound's properties and applications is not just beneficial—it is essential for unlocking new therapeutic possibilities and driving the future of medicine.

References

  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. (URL: [Link])

  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • 3-Methoxy-4-methylbenzoic acid | CAS#:7151-68-0 | Chemsrc. (URL: [Link])

  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • Benzoic acid, 3-methoxy-4-methyl- - the NIST WebBook. (URL: [Link])

  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • 3-Methoxy-4-Methyl Benzoic Acid - Vihita Bio-Chem Pvt. Ltd. (URL: [Link])

Sources

Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic Acid

This technical guide is structured as a high-level monograph for drug discovery scientists. It treats 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid as a specific "privileged scaffold" intermediate, analyzing its synth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug discovery scientists. It treats 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid as a specific "privileged scaffold" intermediate, analyzing its synthesis, structural properties, and utility in medicinal chemistry (specifically for PPAR agonists and MMP inhibitors).

Executive Summary

3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid represents a bifunctional aromatic scaffold critical in the design of lipophilic carboxylic acid pharmacophores. Structurally, it combines a polar benzoic acid "head group" with a hydrophobic (4-bromophenoxy)methyl "tail," linked via an ether bridge.

This molecular architecture is highly characteristic of Peroxisome Proliferator-Activated Receptor (PPAR) agonists (specifically the fibrate class) and Matrix Metalloproteinase (MMP) inhibitors. The presence of the aryl bromide moiety at the para-position of the phenoxy ring renders this compound a high-value intermediate, allowing for rapid diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) to generate biaryl libraries.

Structural Anatomy & Pharmacophore Analysis

The molecule can be deconstructed into three functional domains essential for Structure-Activity Relationship (SAR) studies:

DomainFunctional GroupMedicinal Chemistry Role
Polar Head Carboxylic Acid (-COOH)Primary hydrogen bond donor/acceptor. Typically anchors the molecule in the receptor's hydrophilic pocket (e.g., interacting with Tyr/His residues in PPARs).
Core Scaffold 4-MethoxybenzoateProvides rigid orientation. The 4-methoxy group functions as an electron-donating group (EDG), modulating the acidity of the benzoic acid and providing metabolic stability against ring oxidation.
Linker & Tail (4-Bromophenoxy)methylThe methylene ether (-CH₂-O-) acts as a flexible hinge. The 4-bromophenyl group serves as a hydrophobic tail, occupying the lipophilic pocket. The bromine atom is a "synthetic handle" for further elaboration.
Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: 3-[(4-bromophenoxy)methyl]-4-methoxybenzoic acid

  • Molecular Formula: C₁₅H₁₃BrO₄

  • Molecular Weight: 337.17 g/mol

  • SMILES: COc1c(COc2ccc(Br)cc2)cc(C(=O)O)ccc1

  • Predicted LogP: ~3.8 – 4.2 (High lipophilicity due to the diaryl ether and bromine).

Synthetic Pathway: Validated Protocol

The synthesis of this compound follows a convergent route, utilizing Methyl 3-methyl-4-methoxybenzoate as the starting material. This route avoids the use of volatile alkyl halides by generating the electrophile in situ.

Reaction Scheme (Graphviz Visualization)

SynthesisPath Start Methyl 3-methyl- 4-methoxybenzoate Inter1 Intermediate A: Methyl 3-(bromomethyl)- 4-methoxybenzoate Start->Inter1 Step 1: NBS, AIBN CCl4 or PhCl, Reflux (Radical Bromination) Inter2 Intermediate B: Methyl ester precursor Inter1->Inter2 Step 2: K2CO3, Acetone Reflux, 12h (Williamson Ether Synthesis) Reagent 4-Bromophenol Reagent->Inter2 Nucleophile Final Target: 3-[(4-Bromophenoxy)methyl]- 4-methoxybenzoic acid Inter2->Final Step 3: LiOH, THF/H2O then HCl workup (Saponification)

Figure 1: Convergent synthetic pathway via radical bromination and Williamson ether synthesis.

Detailed Methodology
Step 1: Benzylic Bromination (Linker Activation)
  • Reagents: Methyl 3-methyl-4-methoxybenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).

  • Solvent: Chlorobenzene (safer alternative to CCl₄) or Acetonitrile.

  • Protocol:

    • Dissolve the starting benzoate in solvent under N₂ atmosphere.

    • Add NBS and catalytic AIBN.[1]

    • Heat to reflux (80–85°C) for 4–6 hours. Monitor by TLC (disappearance of starting material).

    • Workup: Cool to 0°C to precipitate succinimide byproduct. Filter. Concentrate filtrate to yield the crude benzyl bromide (Intermediate A).

    • Note: This intermediate is lachrymatory; handle in a fume hood.

Step 2: Williamson Ether Synthesis (Coupling)
  • Reagents: Intermediate A (1.0 eq), 4-Bromophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).

  • Solvent: Acetone or DMF (Anhydrous).

  • Protocol:

    • Suspend K₂CO₃ and 4-bromophenol in solvent; stir for 30 min to generate the phenoxide anion.

    • Add Intermediate A dropwise.[1]

    • Reflux (Acetone) or heat to 60°C (DMF) for 12 hours.

    • Workup: Remove solvent. Partition residue between EtOAc and Water. Wash organic layer with 1N NaOH (to remove unreacted phenol) and Brine. Dry over MgSO₄.

Step 3: Ester Hydrolysis (Deprotection)
  • Reagents: Methyl ester intermediate (from Step 2), LiOH or NaOH (3.0 eq).

  • Solvent: THF:Water (3:1).

  • Protocol:

    • Dissolve ester in THF/Water. Add base.[2][3][1][4]

    • Stir at RT for 4 hours (or 50°C for 1 hour).

    • Isolation: Acidify carefully with 1N HCl to pH 3. The product typically precipitates as a white solid.[5]

    • Purification: Recrystallize from Ethanol/Water if necessary.

Physicochemical & Analytical Profile

For researchers validating the synthesized compound, the following data profile serves as the quality control standard.

PropertyValue / CharacteristicMethod of Validation
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 215 – 218°C (Predicted)Capillary Method
¹H NMR (DMSO-d₆) δ 12.8 (s, 1H, COOH), 7.8 (d, 1H, Ar-H), 7.5 (d, 2H, Ar-H), 5.1 (s, 2H, O-CH₂-Ar), 3.9 (s, 3H, OMe)Structural Confirmation
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water (acid form)Solubility Screen
pKa ~4.2 (Carboxylic acid)Potentiometric Titration

Medicinal Chemistry Applications

A. PPAR Agonist Design

This scaffold mimics the "fibrate" class of drugs.[6][7][8] The carboxylic acid head group interacts with the Tyr464, Tyr314, and Ser280 residues in the PPAR-α/γ binding pocket. The 4-bromophenoxy tail extends into the hydrophobic arm of the receptor.

  • Modification Strategy: The bromine atom allows for the introduction of bulky biaryl groups (via Suzuki coupling) to increase potency and selectivity for PPAR-δ (delta).

B. MMP Inhibition

In Matrix Metalloproteinase inhibitors, the hydroxamic acid is often the zinc-binding group (ZBG). This benzoic acid derivative can be converted to a hydroxamic acid (-CONHOH) in one step.

  • Workflow: React the final acid with NH₂OH·HCl and coupling agents (EDC/HOBt) to generate the hydroxamic acid analog, targeting the MMP active site Zinc ion.

C. Late-Stage Diversification (Suzuki-Miyaura)

The aryl bromide is a "privileged handle."

  • Reaction: Product + Ar-B(OH)₂ + Pd(dppf)Cl₂ → Biaryl Ether.

  • Utility: Rapid generation of SAR libraries without re-synthesizing the core ether linkage.

References

  • Benzoic Acid Scaffold Synthesis

    • Source: Sigma-Aldrich & PubChem.
    • Link:

  • Benzylic Bromination Protocol (NBS Method)

    • Source: Royal Society of Chemistry (RSC).
    • Link:(Note: Generalized protocol adapted for 3-methyl isomer).

  • PPAR Agonist Structural Homology

    • Source: National Institutes of Health (NIH). "Structure-Activity Relationship of 4-substituted benzoic acids and their inhibitory effect."
    • Link:

  • General Williamson Ether Synthesis for Phenoxy-Benzoates

    • Source: BenchChem Technical Guides.
    • Link:

Sources

Foundational

Technical Guide: Determination and Verification of the Molecular Weight of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid

Abstract This technical guide provides a comprehensive analysis of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. The primary objective is to detail the precise calculation of its molecular weight, a fundamental parameter for all quantitative applications. Beyond theoretical calculation, this document outlines robust, field-proven experimental protocols for the empirical verification of its molecular weight and structural integrity using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for professionals in research and drug development who require both foundational data and validated methodologies for compound characterization.

Chemical Identity and Molecular Weight Calculation

The first step in characterizing any chemical entity is to establish its fundamental properties. For 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid, these include its formal name, registry number, and molecular formula.

IdentifierValue
IUPAC Name 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid
Molecular Formula C₁₅H₁₃BrO₄

The molecular weight is calculated by summing the atomic weights of each constituent atom in the molecular formula.[1] For this calculation, the conventional atomic weight values published by the International Union of Pure and Applied Chemistry (IUPAC) are used, which represent the weighted average of the natural isotopic abundances of each element.[2][3][4]

ElementSymbolCountStandard Atomic Weight ( g/mol )[5][6]Subtotal ( g/mol )
CarbonC1512.011180.165
HydrogenH131.00813.104
BromineBr179.90479.904
OxygenO415.99963.996
Total Molecular Weight 337.169

Therefore, the calculated molecular weight of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid is 337.17 g/mol . This value is crucial for stoichiometric calculations in synthetic routes, preparation of solutions with precise molarity, and quantitative analysis.

Significance in a Research & Development Context

Accurate molecular weight determination is a cornerstone of chemical and pharmaceutical science.[1]

  • Stoichiometry and Yield Calculation: In synthetic organic chemistry, all calculations of molar equivalents and reaction yields depend on the precise molecular weights of reactants and products.

  • Compound Identity and Purity: For drug development professionals, the molecular weight serves as a primary checkpoint for verifying the identity of a synthesized active pharmaceutical ingredient (API). Any deviation from the theoretical value can indicate the presence of impurities, residual solvents, or an incorrect structure.

  • Analytical Method Development: Techniques such as mass spectrometry are calibrated and validated using compounds of known molecular weight. This compound can serve as a standard in the development of analytical methods for related molecules.

Experimental Verification Workflow

While theoretical calculation provides an expected value, empirical verification is mandatory for scientific rigor. A multi-step workflow ensures that the synthesized compound is indeed the target molecule with the correct molecular weight.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_confirm Confirmation Prep Dissolution in Appropriate Solvent MS Mass Spectrometry (ESI-MS) Prep->MS Inject NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR Analyze Interpret_MS Identify [M-H]⁻ or [M+H]⁺ Peak MS->Interpret_MS Interpret_NMR Confirm Structural Fragments NMR->Interpret_NMR Confirm Identity & Purity Confirmed Interpret_MS->Confirm Interpret_NMR->Confirm

Caption: Experimental workflow for molecular weight and structure verification.

Detailed Experimental Protocols

The following protocols describe standard methodologies for the verification of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid.

Protocol: Molecular Weight Verification by Mass Spectrometry (MS)

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, medium-sized organic molecules.[7] It converts molecules in solution into gas-phase ions with minimal fragmentation, allowing for the direct observation of the molecular ion or a pseudo-molecular ion (e.g., [M+H]⁺ or [M-H]⁻).[7][8][9] For a carboxylic acid, analysis in negative ion mode is often preferred due to the ease of deprotonation to form the [M-H]⁻ ion.[10]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water, to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis.

  • Instrumentation (Direct Infusion ESI-MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.

    • Nebulizer Pressure: 10-20 psi.

    • Mass Analyzer Scan Range: m/z 100 - 500.

  • Data Analysis:

    • Acquire the mass spectrum.

    • Identify the base peak. For 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid (MW = 337.17), the expected primary ion in negative mode is the deprotonated molecule [M-H]⁻.

    • Expected m/z: 337.17 (MW) - 1.008 (H⁺) = 336.16 .

    • Observe the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), which will result in two major peaks at m/z ~336 and m/z ~338 of nearly equal intensity. This pattern is a definitive confirmation of the presence of a single bromine atom.

Protocol: Structural Confirmation by NMR Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.[11][12] This allows for the confirmation of the carbon-hydrogen framework and the connectivity of functional groups, indirectly verifying the molecular formula and, therefore, the molecular weight. Aromatic protons typically resonate in the 6.5-8.0 ppm region.[13][14]

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point.

  • Instrumentation (400 MHz NMR Spectrometer):

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (proton-decoupled).

  • Data Analysis (Expected Resonances):

    • ¹H NMR: Look for signals corresponding to:

      • Aromatic protons on both benzene rings (multiple signals, likely doublets and multiplets, in the δ 6.8-8.0 ppm range).

      • The methylene (-CH₂-) bridge protons (a singlet around δ 5.0-5.5 ppm).

      • The methoxy (-OCH₃) protons (a singlet around δ 3.8-4.0 ppm).

      • The carboxylic acid proton (-COOH), which will be a broad singlet at a downfield chemical shift (> δ 12 ppm), and its presence confirms the acid functionality.

    • ¹³C NMR: Expect to see 15 distinct carbon signals (or fewer if symmetry causes overlap) in the aromatic region (δ 110-160 ppm), along with signals for the methylene and methoxy carbons.[14]

Data Triangulation for Definitive Characterization

No single technique provides absolute certainty. The strength of a technical characterization lies in the triangulation of data from orthogonal methods. The molecular weight from mass spectrometry, the structural backbone from NMR, and (if necessary) the elemental composition from elemental analysis must all converge to support the proposed structure.

G Compound Confirmed Structure: C₁₅H₁₃BrO₄ MW = 337.17 g/mol MS Mass Spectrometry Data MS_Data Observed m/z = 336/338 (Confirms Mass + Br presence) MS->MS_Data NMR NMR Spectroscopy Data NMR_Data Observed ¹H and ¹³C shifts (Confirms C-H Framework) NMR->NMR_Data EA Elemental Analysis Data EA_Data Observed %C, %H (Confirms Elemental Ratio) EA->EA_Data MS_Data->Compound Provides MW NMR_Data->Compound Provides Structure EA_Data->Compound Provides Formula

Caption: Triangulation of analytical data for structure confirmation.

Conclusion

The molecular weight of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid has been calculated to be 337.17 g/mol . This fundamental property is the basis for its quantitative use in research and development. This guide has further provided robust, step-by-step protocols for the experimental verification of this value and the confirmation of the compound's structural integrity using modern analytical techniques. By integrating theoretical calculations with empirical data from mass spectrometry and NMR spectroscopy, researchers can proceed with confidence in the identity and purity of their material, ensuring the validity and reproducibility of their scientific findings.

References

  • Standard atomic weight - Wikipedia. Available at: [Link]

  • Standard Atomic Weights - Commission on Isotopic Abundances and Atomic Weights. Available at: [Link]

  • Molecular Weight Determination - Chemistry LibreTexts. Available at: [Link]

  • Atomic weight | Definition, Units, & Table - Britannica. Available at: [Link]

  • Molecular Weight Determination - Impact Analytical. Available at: [Link]

  • Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]

  • NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. Available at: [Link]

  • Atomic Weights of the Elements 2023 - IUPAC. Available at: [Link]

  • Accurate molecular weight determination of small molecules via DOSY-NMR - National Center for Biotechnology Information (PMC). Available at: [Link]

  • Accurate molecular weight determination of small molecules via DOSY-NMR - Royal Society of Chemistry. Available at: [Link]

  • Atomic Mass | Periodic Table of Elements - PubChem. Available at: [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide - Dr. B. B. Hegde First Grade College, Kundapura. Available at: [Link]

  • Electrospray ionization - Wikipedia. Available at: [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - National Center for Biotechnology Information (PMC). Available at: [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry - Physics LibreTexts. Available at: [Link]

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry - ResearchGate. Available at: [Link]

Sources

Exploratory

Biaryl Ether Benzoic Acid Derivatives: Synthetic Architecture & Pharmacodynamic Applications

Here is an in-depth technical guide on Biaryl Ether Benzoic Acid Derivatives, structured for drug discovery professionals. A Technical Guide for Medicinal Chemists & Pharmacologists Executive Summary The biaryl ether ben...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on Biaryl Ether Benzoic Acid Derivatives, structured for drug discovery professionals.

A Technical Guide for Medicinal Chemists & Pharmacologists

Executive Summary

The biaryl ether benzoic acid scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a diverse class of nuclear receptor ligands. Characterized by two aryl rings connected by an ether oxygen and anchored by a carboxylic acid moiety, this architecture mimics the diphenyl ether core of endogenous thyroid hormones (


, 

) and retinoids.

This guide analyzes the synthetic evolution of this scaffold, its critical role in achieving isoform selectivity (specifically for Thyroid Hormone Receptor


 and Retinoid receptors), and provides validated protocols for its construction and biological interrogation.[1]

Part 1: The Chemical Scaffold & Synthetic Architectures

The utility of the biaryl ether benzoic acid motif lies in its ability to adopt a "butterfly" conformation, where the ether oxygen acts as a hinge, allowing the two phenyl rings to orient approximately perpendicular to one another—a requirement for fitting into the ligand-binding domains (LBD) of the NR1 subfamily.

Synthetic Methodologies

Constructing the C


-O-C

bond is the rate-limiting step. Historical methods required harsh conditions, but modern catalysis has enabled milder, more functional-group-tolerant routes.
A. Nucleophilic Aromatic Substitution (

)
  • Mechanism: Displacement of a leaving group (F, Cl, NO

    
    ) on an electron-deficient benzoate by a phenol.
    
  • Utility: Ideal when the benzoic acid ring possesses electron-withdrawing groups (EWGs) like -CN or -NO

    
     ortho/para to the leaving group.
    
  • Limitation: Poor reactivity with electron-rich or neutral rings.

B. Ullmann-Type Coupling (Modern Cu-Catalysis)
  • Mechanism: Copper(I)-catalyzed coupling of phenols with aryl halides.

  • Advantage: The "Gold Standard" for this scaffold. Modern ligands (e.g., N,N-dimethylglycine, phenanthrolines) allow reaction at 80–110°C rather than the classic 200°C.

  • Key Reagent: Cesium Carbonate (

    
    ) is often superior to 
    
    
    
    due to the "Cesium Effect" (higher solubility and softer cation), improving yields in non-polar solvents.
C. Chan-Lam Coupling
  • Mechanism: Cu(II)-mediated oxidative coupling of phenols with aryl boronic acids.

  • Utility: Occurs at room temperature under air; excellent for late-stage functionalization of complex scaffolds.

Visualization of Synthetic Logic

The following diagram outlines the decision tree for selecting the optimal synthetic route based on substrate electronics.

SyntheticRoutes Target Target: Biaryl Ether Benzoic Acid Substrate Substrate Analysis EWG Electron-Deficient Halide (e.g., 4-F-Benzoate) Substrate->EWG Neutral Neutral/Electron-Rich Halide Substrate->Neutral Boronic Aryl Boronic Acid Available Substrate->Boronic SNAr Route A: SNAr (K2CO3, DMSO, Heat) EWG->SNAr Direct Displacement Ullmann Route B: Ullmann (CuI, Ligand, Cs2CO3) Neutral->Ullmann Catalytic Coupling ChanLam Route C: Chan-Lam (Cu(OAc)2, Air, RT) Boronic->ChanLam Oxidative Coupling SNAr->Target Ullmann->Target ChanLam->Target

Caption: Decision matrix for synthesizing biaryl ether benzoic acids based on electronic properties of the starting aryl halide/boronic acid.

Part 2: Pharmacodynamics & Molecular Targets

While the scaffold is versatile, its most significant application is in Thyromimetics (Thyroid Hormone Receptor agonists) and Retinoids .

The "Acid Tail" Nuance: Benzoic vs. Acetic

A critical SAR (Structure-Activity Relationship) distinction exists:

  • Phenylacetic Acid Tail (e.g., Sobetirome/GC-1): The one-carbon linker extends the carboxylate into the polar arginine pocket of TR

    
    , mimicking the endogenous ligand (
    
    
    
    ).
  • Benzoic Acid Tail (e.g., TTNPB, AM580 analogs): The direct attachment of the carboxylate to the phenyl ring rigidifies the structure. This is often preferred for Retinoic Acid Receptors (RARs) or Beta-3 Adrenergic Agonists , where a shorter, more rigid polar head group is required.

Case Study: TR Selectivity

The biaryl ether scaffold allows for the design of ligands that selectively activate TR


 (liver-centric) over TR

(heart-centric). This selectivity is achieved by exploiting the single amino acid difference in the ligand-binding domain: Asn-331 (TR

) vs. Ser-277 (TR

)
.

Key Data: Selectivity Profiles The table below compares the binding affinity of the endogenous hormone against synthetic biaryl ether derivatives.

CompoundScaffold TypeTR

Binding (

nM)
TR

Binding (

nM)
Selectivity Ratio (

:

)
Primary Indication

(Triiodothyronine)
Diphenyl Ether0.050.06~1:1Endogenous Hormone
Sobetirome (GC-1) Biaryl Ether Phenylacetic0.161.8~10:1Dyslipidemia / NASH
Eprotirome (KB2115) Biaryl Ether Phenylacetic2.534~14:1Hypercholesterolemia
AM580 Biaryl Amide Benzoic*>1000>1000N/ARAR

Agonist

Note: AM580 is included to demonstrate that changing the ether to an amide and shortening the tail to benzoic acid shifts activity from TR to RAR.

Mechanism of Action: The Coactivator Switch

Upon binding a biaryl ether agonist, the receptor undergoes a conformational change (Helix 12 closure), releasing corepressors (NCoR) and recruiting coactivators (SRC-1).

SignalingPathway Ligand Biaryl Ether Agonist (e.g., GC-1) TR_LBD TR-beta LBD (Liver) Ligand->TR_LBD Binding Corepressor Corepressor Release (NCoR) TR_LBD->Corepressor Dissociation Coactivator Coactivator Recruitment (SRC-1) TR_LBD->Coactivator Association TRE Thyroid Response Element (DNA) Coactivator->TRE Complex Formation GeneExp Gene Expression (CYP7A1, LDL-R) TRE->GeneExp Transcription Outcome Reduced LDL Reduced Liver Fat GeneExp->Outcome

Caption: TR-beta activation pathway by biaryl ether agonists leading to lipid-lowering effects.

Part 3: Experimental Protocols

Synthesis of 4-(4-Phenoxyphenoxy)benzoic Acid

This protocol demonstrates a scalable Ullmann-type ether synthesis suitable for generating the biaryl ether benzoic acid core. This specific method uses a copper-catalyzed approach optimized for electron-rich phenols and halobenzoates.

Reagents:

  • 4-Bromobenzoic acid (1.0 equiv)

  • 4-Phenoxyphenol (1.2 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: N,N-Dimethylglycine (20 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 4-bromobenzoic acid (201 mg, 1.0 mmol), 4-phenoxyphenol (223 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), N,N-dimethylglycine (21 mg, 0.2 mmol), and

    
     (815 mg, 2.5 mmol).
    
  • Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times).

  • Solvation: Add anhydrous 1,4-dioxane (3 mL) via syringe under Argon flow.

  • Reaction: Seal the tube and heat to 110°C for 24 hours. The mixture should turn a deep blue/green color indicating active Cu-complex formation.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and acidify with 1M HCl to pH ~3 (critical to protonate the benzoic acid).

  • Extraction: Wash the organic layer with water (2x) and brine (1x). Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (SiO

    
    , Hexanes:Ethyl Acetate gradient 4:1 to 1:1) to yield the product as a white solid.
    

Validation Check:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the diagnostic benzoic acid protons (doublet ~8.0 ppm) and the complex aromatic region (6.9–7.4 ppm) representing the biaryl ether linkage.
TR-FRET Coactivator Recruitment Assay

To validate the biological activity of the synthesized derivative, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Principle: Measures the proximity between a Europium-labeled anti-GST antibody (bound to GST-tagged TR-LBD) and a fluorophore-labeled coactivator peptide (SRC-1) upon ligand binding.

Workflow:

  • Preparation: Mix GST-TR

    
     LBD (5 nM) + Tb-anti-GST antibody (2 nM) + Fluorescein-SRC1 peptide (100 nM) in Assay Buffer.
    
  • Dosing: Add test compound (10-point dose-response, 1 nM to 10

    
    M).
    
  • Incubation: Incubate for 1 hour at room temperature in the dark (384-well plate).

  • Detection: Read on a plate reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).

  • Analysis: Calculate the 520/495 ratio. Plot vs. log[Compound] to determine

    
    .
    

References

  • Scanlan, T. S., et al. (1998). "Selective thyroid hormone receptor-beta activation: a strategy for reduction of serum cholesterol."[2] Science. Link

  • Place, A. K., et al. (2011). "Modern strategies for the synthesis of biaryl ethers." Current Organic Chemistry. Link

  • Berkenstam, A., et al. (2008).[3] "Crystal structure of a thyroid hormone receptor-beta specific agonist (GC-1) bound to the ligand binding domain." Journal of Biological Chemistry. Link

  • Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Anilines." Accounts of Chemical Research. Link

  • Kagechika, H., et al. (1988). "Retinobenzoic acids. 1. Structure-activity relationships of aromatic amides with retinoidal activity." Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic Acid

Abstract This technical guide provides a comprehensive, in-depth protocol for the multi-step synthesis of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the multi-step synthesis of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is strategically designed in three key stages: the initial protection of a carboxylic acid via Fischer esterification, followed by the conversion of a benzylic alcohol to a bromide, a crucial Williamson ether synthesis to form the core structure, and concluding with a saponification to yield the final product. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a step-by-step methodology but also the scientific rationale behind the chosen procedures, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Introduction

Substituted benzoic acid derivatives are a cornerstone in the synthesis of a wide array of pharmaceutical compounds. The title compound, 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid, incorporates several key pharmacophoric features: a benzoic acid moiety, a methoxy group, and a bromophenoxy group. This combination of functionalities makes it a versatile intermediate for the development of novel therapeutic agents. The strategic placement of the bromophenoxy group, in particular, can significantly influence the lipophilicity and metabolic stability of a drug candidate.

The synthetic route detailed herein is a logical and efficient pathway, commencing from the readily available 3-hydroxymethyl-4-methoxybenzoic acid. Each step has been optimized to ensure high yields and purity, with a focus on practical and scalable laboratory procedures.

Overall Synthetic Scheme

The synthesis of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid is accomplished through a four-step process, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination cluster_2 Step 3: Williamson Ether Synthesis cluster_3 Step 4: Saponification A 3-Hydroxymethyl-4- methoxybenzoic Acid B Methyl 3-(hydroxymethyl)-4- methoxybenzoate A->B  CH3OH, H2SO4 (cat.)  Reflux C Methyl 3-(bromomethyl)-4- methoxybenzoate B->C  PBr3, DCM  0 °C to rt E Methyl 3-[(4-Bromophenoxy)methyl]- 4-methoxybenzoate C->E  K2CO3, Acetone  Reflux D 4-Bromophenol F 3-[(4-Bromophenoxy)methyl]- 4-methoxybenzoic Acid E->F  1. NaOH, H2O/THF  2. HCl (aq)

Figure 1: Overall synthetic workflow for 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid.

Materials and Methods

Materials

All reagents and solvents should be of analytical grade and used as received from the supplier unless otherwise stated.

Reagent/SolventFormulaM.W. ( g/mol )Supplier
3-Hydroxymethyl-4-methoxybenzoic acidC9H10O4182.17Commercially Available
Methanol (anhydrous)CH4O32.04Commercially Available
Sulfuric Acid (conc.)H2SO498.08Commercially Available
Dichloromethane (DCM, anhydrous)CH2Cl284.93Commercially Available
Phosphorus tribromidePBr3270.69Commercially Available
4-BromophenolC6H5BrO173.01Commercially Available
Potassium Carbonate (anhydrous)K2CO3138.21Commercially Available
Acetone (anhydrous)C3H6O58.08Commercially Available
Sodium HydroxideNaOH40.00Commercially Available
Tetrahydrofuran (THF)C4H8O72.11Commercially Available
Hydrochloric Acid (conc.)HCl36.46Commercially Available
Ethyl AcetateC4H8O288.11Commercially Available
HexanesN/AN/ACommercially Available
Sodium BicarbonateNaHCO384.01Commercially Available
Brine (sat. NaCl solution)NaCl58.44Commercially Available
Anhydrous Sodium SulfateNa2SO4142.04Commercially Available
Instrumentation
  • Magnetic stirrers with heating capabilities

  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Experimental Protocols

Step 1: Synthesis of Methyl 3-(hydroxymethyl)-4-methoxybenzoate (Esterification)

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is crucial to prevent unwanted side reactions in the subsequent steps. The Fischer esterification is a classic and reliable method for this transformation.[1][2]

Protocol:

  • To a solution of 3-hydroxymethyl-4-methoxybenzoic acid (1.0 eq.) in anhydrous methanol (10-15 mL per gram of starting material), add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per 10 mmol of starting material).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude methyl 3-(hydroxymethyl)-4-methoxybenzoate, which can often be used in the next step without further purification.

Step 2: Synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate (Bromination)

The conversion of the benzylic alcohol to a benzylic bromide is a key step to activate the substrate for the subsequent nucleophilic substitution. Phosphorus tribromide is an effective reagent for this transformation, proceeding via an SN2 mechanism.[3][4][5]

Protocol:

  • Dissolve methyl 3-(hydroxymethyl)-4-methoxybenzoate (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr3, approx. 0.4 eq.) dropwise to the stirred solution. Caution: PBr3 is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to ice-cold water.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-(bromomethyl)-4-methoxybenzoate. This product should be used promptly in the next step as benzylic bromides can be lachrymatory and unstable upon prolonged storage.

Step 3: Synthesis of Methyl 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoate (Williamson Ether Synthesis)

This step forms the core ether linkage of the target molecule through a Williamson ether synthesis. The phenoxide of 4-bromophenol acts as the nucleophile, displacing the bromide from the benzylic position of methyl 3-(bromomethyl)-4-methoxybenzoate.[6][7]

Protocol:

  • To a round-bottom flask, add 4-bromophenol (1.0 eq.), anhydrous potassium carbonate (K2CO3, 2.0 eq.), and anhydrous acetone (or acetonitrile) as the solvent.

  • Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add a solution of methyl 3-(bromomethyl)-4-methoxybenzoate (1.0 eq.) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Step 4: Synthesis of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic Acid (Saponification)

The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester under basic conditions, a process known as saponification.[8][9]

Protocol:

  • Dissolve the methyl 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of sodium hydroxide (NaOH, 3-5 eq.) and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours. Monitor the reaction by TLC until the ester is fully consumed.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or hexanes to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

  • The product will precipitate out of the solution as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product, 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid.

Data Summary

The following table summarizes the key parameters for each step of the synthesis.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1EsterificationH2SO4 (cat.)MethanolReflux4-6>90
2BrominationPBr3DCM0 to rt2-480-90
3Williamson Ether SynthesisK2CO3AcetoneReflux6-875-85
4SaponificationNaOH, HClTHF/H2Ort to 602-4>90

Conclusion

The protocol detailed in this application note provides a robust and efficient method for the synthesis of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid. By following these procedures, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The explanations provided for each step aim to empower scientists with the knowledge to troubleshoot and adapt these methods for related synthetic targets.

References

  • OrgoSolver. (n.d.). Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4).
  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion).
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry.
  • Indian Academy of Sciences. (n.d.).
  • (n.d.).
  • Organic Chemistry Portal. (n.d.). Appel Reaction.
  • BenchChem. (n.d.). Synthesis routes of Methyl 4-(bromomethyl)
  • (n.d.). Alcohol to Bromide - Common Conditions.
  • Ley, S. V., et al. (2011, December 8). The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors. Beilstein Journal of Organic Chemistry.
  • (n.d.). Conversion of Alcohols into Alkyl Bromides using Polymer-supported Triphenylphosphine Dibromide and Polymer-supported Triphenylp.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield? r/chemistry.
  • ResearchGate. (2013, July 3). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?
  • Ramirez, A., et al. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
  • (n.d.). Esterification of hydroxybenzoic acids - US5260475A.
  • Francis Academic Press. (n.d.).
  • Patsnap. (2015, December 30). Synthesis method for 3-bromine-4-(methylol)
  • MDPI. (2007, September 10).
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • OperaChem. (2024, April 27).
  • CalTech GPS. (n.d.). Saponification (Base Hydrolysis)
  • Google Patents. (2003, December 31).
  • OperaChem. (2024, January 5).
  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999).
  • BenchChem. (2025).

Sources

Application

Application Note: Strategic Synthesis of 3-((4-bromophenoxy)methyl)-4-methoxybenzoic acid

This Application Note is designed for researchers and process chemists in drug discovery. It addresses the synthesis of 3-((4-bromophenoxy)methyl)-4-methoxybenzoic acid via the coupling of 3-(chloromethyl)-4-methoxybenzo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in drug discovery. It addresses the synthesis of 3-((4-bromophenoxy)methyl)-4-methoxybenzoic acid via the coupling of 3-(chloromethyl)-4-methoxybenzoic acid and 4-bromophenol .

Executive Summary & Strategic Analysis

The reaction between 3-(chloromethyl)-4-methoxybenzoic acid (1) and 4-bromophenol (2) represents a classic Williamson ether synthesis. However, the presence of a free carboxylic acid on the electrophile (Compound 1 ) introduces a critical chemoselectivity challenge known as Head-to-Tail Self-Alkylation .

The Chemoselectivity Challenge

In a basic medium required to deprotonate the phenol (


), the carboxylic acid (

) will deprotonate first. This generates a reactive intermediate containing both a nucleophile (carboxylate) and an electrophile (benzylic chloride).
  • Risk: The carboxylate of one molecule attacks the benzylic chloride of another, leading to oligomerization or polymerization rather than the desired ether coupling.

  • Solution: This protocol utilizes a Protection-Coupling-Deprotection (PCD) strategy. By masking the carboxylic acid as a methyl ester, we eliminate the competing nucleophile, ensuring high-fidelity ether formation.

Reaction Scheme

The following diagram illustrates the mechanistic pathway and the prevention of side reactions.

ReactionScheme Start Start: 3-(chloromethyl)- 4-methoxybenzoic acid Risk RISK: Self-Alkylation (Polymerization) Start->Risk Direct Base Treatment Step1 Step 1: Protection (Methyl Ester Formation) Start->Step1 MeOH / H+ Inter1 Intermediate: Methyl 3-(chloromethyl)- 4-methoxybenzoate Step1->Inter1 Step2 Step 2: Coupling (+ 4-Bromophenol / K2CO3) Inter1->Step2 Inter2 Ether Intermediate Step2->Inter2 SN2 Reaction Step3 Step 3: Saponification (LiOH / THF) Inter2->Step3 Final Target Product: 3-((4-bromophenoxy)methyl)- 4-methoxybenzoic acid Step3->Final

Figure 1: Strategic pathway avoiding self-alkylation via methyl ester protection.

Detailed Experimental Protocol

Phase 1: Preparation of the Electrophile (Esterification)

Note: If Methyl 3-(chloromethyl)-4-methoxybenzoate is commercially available, proceed directly to Phase 2.

Objective: Mask the carboxylic acid to prevent intermolecular side reactions. Reagents: 3-(chloromethyl)-4-methoxybenzoic acid, Methanol (anhydrous), Thionyl Chloride (


) or 

.
  • Dissolve 3-(chloromethyl)-4-methoxybenzoic acid (

    
     eq) in anhydrous Methanol (
    
    
    
    concentration).
  • Cool to

    
    . Add Thionyl Chloride (
    
    
    
    eq) dropwise.
  • Reflux for 2–4 hours. Monitor by TLC or LCMS for disappearance of acid.

  • Concentrate in vacuo. Re-dissolve in EtOAc, wash with saturated

    
     (to remove trace acid), then Brine.
    
  • Dry over

    
     and concentrate.
    
    • Checkpoint: Product should be a white/off-white solid.[1] Confirm absence of -COOH peak in

      
       NMR.
      
Phase 2: Williamson Ether Coupling (The Core Reaction)

Objective: Selective


 displacement of the benzylic chloride by 4-bromophenoxide.
Reagent Stoichiometry Table
ComponentRoleEquivalentsNotes
Methyl 3-(chloromethyl)-4-methoxybenzoate Electrophile1.0Limiting Reagent
4-Bromophenol Nucleophile1.1Slight excess ensures complete consumption of chloride
Potassium Carbonate (

)
Base2.0Anhydrous, granular (grind before use)
Potassium Iodide (KI) Catalyst0.1Finkelstein catalyst (accelerates reaction)
Acetone or DMF Solvent

DMF for speed; Acetone for easier workup
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add Methyl 3-(chloromethyl)-4-methoxybenzoate (

    
     eq), 4-Bromophenol  (
    
    
    
    eq), and KI (
    
    
    eq) to the flask.
  • Solvent Addition: Add anhydrous Acetone (or DMF). Stir until solids are dissolved.

  • Base Addition: Add

    
      (
    
    
    
    eq) in one portion.
    • Observation: The suspension will turn milky/opaque.

  • Reaction: Heat the mixture to reflux (

    
     for Acetone) with vigorous stirring.
    
    • Time: 4–12 hours.

    • Monitoring: Check LCMS for the mass of the ether product (

      
       or 
      
      
      
      ). The starting chloride peak should disappear.
  • Workup:

    • If DMF used: Pour into ice water (

      
       volume). The product often precipitates. Filter and wash with water.[1][2][3]
      
    • If Acetone used: Filter off the inorganic salts (

      
      /KCl). Rinse the filter cake with Acetone. Concentrate the filtrate to dryness.
      
  • Purification: Recrystallize from Ethanol/Heptane or purify via Silica Gel Chromatography (Hexanes:EtOAc gradient).

Phase 3: Saponification (Deprotection)

Objective: Hydrolyze the methyl ester to release the final free acid.

  • Dissolve the Phase 2 product in THF:Water (

    
    ).
    
  • Add Lithium Hydroxide Monohydrate (

    
    )  (
    
    
    
    eq).
  • Stir at room temperature for 2–6 hours.

  • Acidification: Adjust pH to ~2–3 using

    
    .
    
  • Isolation: Extract with Ethyl Acetate (

    
    ). Wash with Brine, dry over 
    
    
    
    , and concentrate.
  • Final Product: 3-((4-bromophenoxy)methyl)-4-methoxybenzoic acid .

Process Validation & Troubleshooting

Analytical Checkpoints
TechniqueExpected Signal (Final Product)Diagnostic Value

NMR
Singlet at

(

)
Confirms

ether linkage.

NMR
Absence of Singlet at

Confirms loss of Methyl Ester (after Phase 3).
LCMS

or

Confirms molecular weight and Br isotope pattern (

doublet).
Troubleshooting Guide
  • Issue: Low Yield in Phase 2.

    • Cause: Incomplete deprotonation or moisture.

    • Fix: Ensure

      
       is dry.[2][3][4] Switch solvent to DMF and increase temperature to 
      
      
      
      . Add
      
      
      eq TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.
  • Issue: Impurity at lower retention time.

    • Cause: Hydrolysis of benzylic chloride to benzyl alcohol (reaction with trace water).

    • Fix: Use strictly anhydrous solvents.

Visual Workflow

The following flowchart outlines the decision-making process for the synthesis.

Workflow Start Start: 3-(chloromethyl)- 4-methoxybenzoic acid Check Is the Acid Protected? Start->Check Protect Perform Methyl Esterification (MeOH / SOCl2) Check->Protect No Coupling Coupling Reaction (Acetone, K2CO3, 4-Bromophenol) Check->Coupling Yes Protect->Coupling Monitor Monitor LCMS (Check for Benzyl Chloride consumption) Coupling->Monitor Monitor->Coupling Incomplete Workup Workup & Purification Monitor->Workup Complete Hydrolysis Saponification (LiOH) Workup->Hydrolysis Finish Final Product Isolated Hydrolysis->Finish

Figure 2: Operational workflow for the synthesis of the target ether.

References

  • Williamson, A. W. (1850).[5] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational mechanism).[2][4]

  • Drahl, C. , et al. (2005). "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis". Organic Process Research & Development, 9(2), 206–211.[6] Link

  • Sigma-Aldrich. (n.d.). "Product Safety: 3-Chloro-4-methoxybenzoic acid". Link (Note: Safety handling for chloromethyl/chloro analogs).

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Planning and Mechanism". Link

  • ResearchGate. (2016). "Alkylation of Phenoxide Ion in Polar Aprotic Solvents". Theoretical Study of Regioselectivity. Link

Sources

Method

Application Note: Optimization of Ether Linkage Formation in Benzoic Acid Derivatives

Introduction & Strategic Analysis The formation of ether linkages on benzoic acid scaffolds is a cornerstone transformation in drug discovery.[1] The resulting alkoxy-benzoic acids serve as critical linkers in PROTACs, s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The formation of ether linkages on benzoic acid scaffolds is a cornerstone transformation in drug discovery.[1] The resulting alkoxy-benzoic acids serve as critical linkers in PROTACs, solubility-enhancing tails in kinase inhibitors, and metabolic soft-spots in lead optimization.

However, the benzoic acid moiety presents a unique chemoselectivity challenge: the competition between the phenolic hydroxyl (desired nucleophile) and the carboxylic acid (competing nucleophile/proton source).

The Chemoselectivity Paradox
  • pKa Differential: Benzoic acid (

    
    ) is significantly more acidic than phenol (
    
    
    
    ).
  • Implication: In the presence of base, the carboxylate forms first. If a stoichiometric amount of base is used, the phenoxide may not form. If excess base is used, both sites are nucleophilic.

  • Kinetic vs. Thermodynamic Control: Carboxylate alkylation (ester formation) is often kinetically faster with hard electrophiles, while phenoxide alkylation (ether formation) yields the thermodynamically more stable ether linkage (under specific conditions).

Decision Matrix: Selecting the Right Methodology

Before initiating synthesis, select the protocol based on your electrophile partner (


):
Electrophile TypeRecommended PathwayKey AdvantageProtocol Ref
Alkyl Halide (

)
Williamson (via Ester) Highest reliability; avoids ester byproducts.[Protocol A]
Alkyl Halide (Green) Direct Selective Alkylation Atom economy; skips protection steps.[Protocol B]
Aryl Boronic Acid Chan-Lam Coupling Mild conditions (RT, Air); tolerates ortho-subs.[Protocol C]
Aryl Halide Ligand-Promoted Ullmann Cost-effective; scalable for process chem.[Protocol D]

Method A: The "Gold Standard" Williamson Synthesis (via Ester Protection)

Rationale: This method eliminates chemoselectivity issues by masking the carboxylic acid. It is the most robust pathway for valuable intermediates where yield is prioritized over step-count.

Workflow Visualization

WilliamsonWorkflow Start Hydroxybenzoic Acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter Methyl Hydroxybenzoate Step1->Inter Step2 Step 2: Alkylation (R-X, K2CO3, DMF) Inter->Step2 Prod1 Alkoxy Benzoate Ester Step2->Prod1 Step3 Step 3: Saponification (LiOH, THF/H2O) Prod1->Step3 Final Alkoxybenzoic Acid Step3->Final

Figure 1: Step-wise protection-alkylation-deprotection strategy ensuring exclusive ether formation.

Detailed Protocol

Step 1: Methyl Ester Formation (Standard)

  • Note: Can be skipped if starting material is already an ester.

  • Reflux the hydroxybenzoic acid in Methanol (0.5 M) with catalytic

    
     (5 mol%) for 4-12 h. Quantitative conversion is typical.
    

Step 2: Optimized Williamson Etherification

  • Reagents: Methyl hydroxybenzoate (1.0 equiv), Alkyl Halide (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMF (anhydrous, 0.5 M). Optimization Note: Acetone is a greener alternative but requires longer reaction times for hindered substrates.

  • Temperature: 60°C (for

    
     halides) to 90°C (for 
    
    
    
    halides).

Procedure:

  • Charge flask with methyl hydroxybenzoate and

    
     in DMF. Stir at RT for 15 min to ensure deprotonation (color change often observed).
    
  • Add Alkyl Halide dropwise.

  • Heat to target temperature. Monitor by LCMS (disappearance of phenol peak).

  • Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc. Wash organic layer with 1M NaOH (removes unreacted phenol) and Brine.

Step 3: Saponification

  • Reagents: Ester intermediate, LiOH (3.0 equiv).

  • Solvent: THF:Water (3:1).

  • Procedure: Stir at RT (or 40°C) until ester is consumed. Acidify with 1M HCl to pH 3. The product usually precipitates as a pure solid.

Method B: Direct Selective Alkylation (Green/Surfactant Mediated)

Rationale: For process efficiency, avoiding protection/deprotection is desirable. Using Phase Transfer Catalysis (PTC) or specific solvent systems allows selective O-alkylation of the phenol dianion.

Mechanistic Insight

By using a biphasic system (Water/Organic) with a quaternary ammonium salt (


), the phenoxide (which is more organic-soluble than the carboxylate) is selectively transferred to the organic phase or micellar interface where it reacts with the alkyl halide.
Protocol
  • Substrate: 4-Hydroxybenzoic acid (1.0 equiv).

  • Reagents: Alkyl Halide (1.1 equiv), NaOH (2.2 equiv), TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Solvent: Water (1.0 M).

  • Conditions: Reflux (100°C) for 4–8 h.

Self-Validating Workup:

  • Cool reaction to RT. The mixture is basic (pH > 10).

  • Wash: Extract with Ether/EtOAc. Crucial: The product is a dicarboxylate salt in the aqueous layer. The organic wash removes unreacted alkyl halide and O-ester byproducts.

  • Precipitate: Acidify the aqueous layer with HCl to pH 2. The desired alkoxybenzoic acid precipitates.

Method C: Chan-Lam Coupling (Aryl Ethers)

Rationale: Forming diaryl ethers on benzoic acids is difficult via SNAr unless the ring is electron-deficient (e.g., fluoro-nitro-benzoic acids). The Chan-Lam coupling uses aryl boronic acids and is oxidative, proceeding at room temperature in air.[2]

Optimization Data: Base & Solvent Effects

Aggregated from recent optimization studies (e.g., BenchChem, J. Org. Chem).[2][3][4][5][6][7][8][9][10][11]

VariableConditionYield (Relative)Notes
Base Pyridine (2.0 eq) High (85-95%) Standard choice; acts as ligand & base.
BaseTEA (Triethylamine)Moderate (60%)Can be too sterically hindered.
Base

Low (<40%)Poor solubility in DCM/DCE.
Additive Molecular Sieves (4Å) Critical Removes water generated; prevents boronic acid protodeboronation.
Catalyst

HighStandard catalyst.
Chan-Lam Catalytic Cycle

ChanLam Cu2 Cu(II) Species Transmetal Transmetalation (Ar-B(OH)2) Cu2->Transmetal Coord Coordination (Phenol-Ar-Cu-X) Transmetal->Coord Ox Oxidation (Air/O2) Coord->Ox RE Reductive Elimination (Form Ar-O-Ar) Ox->RE RE->Cu2

Figure 2: The oxidative cycle requires O2 (open flask) to regenerate the active Cu species.

Protocol
  • Setup: Use a flask open to air (or with a drying tube). Do not use Nitrogen/Argon.

  • Charge: Methyl hydroxybenzoate (1.0 equiv), Aryl Boronic Acid (1.5–2.0 equiv),

    
     (1.0 equiv stoichiometric preferred for small scale or 20 mol% for catalytic).
    
  • Solvent/Base: DCM (0.1 M) + Pyridine (2.0 equiv). Add 4Å Molecular Sieves.

  • Reaction: Stir vigorously at RT for 16–24 h. The mixture typically turns dark green/blue.

  • Workup: Filter through a Celite pad to remove copper salts. Wash filtrate with 1M HCl (removes pyridine) and Brine.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Williamson) Ester hydrolysis during reaction.Ensure reagents are dry. Use anhydrous DMF.[1] Avoid hydroxide bases; stick to carbonate.
O-Alkylation vs Esterification Competitive alkylation of carboxylate.Method A: Protect acid first.[1] Method B: Ensure phase transfer catalyst is fresh.
Stalled Chan-Lam Catalyst deactivation or wet solvent.Add fresh molecular sieves. Ensure vigorous stirring (O2 diffusion is rate-limiting).
Incomplete SNAr Substrate not activated enough.SNAr requires strong EWG (e.g.,

,

) ortho/para. If not present, switch to Ullmann or Chan-Lam .

References

  • BenchChem. Application Notes and Protocols for Williamson Ether Synthesis with 2-Fluorobenzoic Acid Derivatives. (2025).[1][6][12][13] Link

  • Evano, G., et al. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews.[14] Link

  • Qiao, J. X., & Lam, P. Y. S. Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives (Chan-Lam Coupling). Synthesis.[1][3][5][6][8][9][11][12][15][16] Link

  • Mandal, S., et al. Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.[3][17] Tenside Surfactants Detergents (2020).[3][17] Link

  • Organic Chemistry Portal. Williamson Ether Synthesis & Chan-Lam Coupling Protocols.Link

Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always review MSDS and perform a safety risk assessment before handling reagents.

Sources

Application

Application Note: Solubilization and Handling of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic Acid

Executive Summary & Compound Profile 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid is a lipophilic benzoic acid derivative often utilized as a scaffold in medicinal chemistry (e.g., MMP inhibitors, PPAR agonists) or a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid is a lipophilic benzoic acid derivative often utilized as a scaffold in medicinal chemistry (e.g., MMP inhibitors, PPAR agonists) or as a specialized building block.

While the benzoic acid moiety provides a polar "head," the (4-bromophenoxy)methyl substituent at the 3-position introduces significant hydrophobicity. This structural duality creates a specific challenge: the compound is highly soluble in organic solvents (DMSO) but prone to rapid precipitation ("crashing out") upon dilution into aqueous buffers, particularly at acidic or neutral pH.[1]

This guide provides a standardized workflow to maximize solubility, ensure stock stability, and validate aqueous dilutions for bioassays.[1]

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Handling
Molecular Weight ~337.17 g/mol Moderate size; suitable for high-molarity stocks.
pKa (Acid) ~4.0 – 4.5Ionized (soluble) at pH > 6; Protonated (insoluble) at pH < 4.[1]
LogP (Lipophilicity) ~3.5 – 4.2 (High)Strong tendency to aggregate in water; binds plastic surfaces.[1]
DMSO Solubility High (>50 mM)Excellent stock solvent.[1]
Aqueous Solubility Low (<50 µM at pH 7.[1]4)CRITICAL RISK: Precipitation during assay dilution.[1]

Core Directive: The Solubilization Strategy

Our approach relies on the "Anhydrous Stock / Rapid Dispersion" principle.[1] We utilize DMSO to disrupt the crystal lattice energy, creating a stable hyper-concentrated stock. For biological application, we utilize a "step-down" dilution method to prevent local supersaturation.

Diagram 1: Solubilization & Dilution Workflow

G Start Solid Compound (Store Desiccated) Weigh Weighing (Anti-static Gun) Start->Weigh DMSO_Add Add Anhydrous DMSO (Target: 10-50 mM) Weigh->DMSO_Add Inert Gas Mix Vortex & Sonicate (30s / 5 mins) DMSO_Add->Mix QC Visual QC (Clear Solution?) Mix->QC QC->Mix Fail (Particles) Storage Aliquot & Store (-20°C, Dark) QC->Storage Pass Dilution Intermediate Plate (100x in DMSO) Storage->Dilution Thaw RT Assay Final Assay Well (1% DMSO Max) Dilution->Assay Rapid Dispersion

Figure 1: Logical workflow for preparing stable stocks and performing assay dilutions. Note the critical QC checkpoint before storage.

Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution (10 mL)

Objective: Create a stable, particle-free Master Stock in DMSO. Reagents:

  • Solid 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid.

  • DMSO, Anhydrous (≥99.9%, e.g., Sigma-Aldrich #276855).

    • Note: Do not use "sterile filtered" DMSO if it contains water; water promotes degradation of esters/acids over time.[1]

Step-by-Step:

  • Environmental Control: Perform weighing in a low-humidity environment. The compound is likely hygroscopic.[1] Use an anti-static gun if the powder is "fly-away."[1]

  • Calculation:

    • Target Concentration: 10 mM

    • Volume: 10 mL

    • Required Mass =

      
      [1]
      
  • Weighing: Weigh ~34 mg into a chemically resistant glass vial (amber borosilicate). Record the exact mass (e.g., 34.2 mg) and adjust the DMSO volume accordingly.

    • Formula:

      
      [1]
      
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO.[1]

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5–10 minutes. Crucial: This ensures the breakdown of micro-crystalline aggregates that are invisible to the naked eye.[1]

  • Quality Control (QC):

    • Hold the vial up to a light source.[1] The solution must be crystal clear .

    • If hazy: Sonicate for another 10 minutes or warm gently to 37°C.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL or 100 µL) in polypropylene tubes to avoid freeze-thaw cycles.

    • Store at -20°C (short term) or -80°C (long term).

Protocol B: Aqueous Dilution (The "Crash" Prevention)[1]

Objective: Dilute the hydrophobic stock into aqueous assay buffer without precipitation. Challenge: Direct addition of high-concentration DMSO stock to water causes a rapid polarity shift, forcing the lipophilic compound out of solution.[1]

Methodology:

  • Prepare Intermediate Dilution (Optional but Recommended):

    • If your final assay concentration is 10 µM, do not pipette 0.1 µL of 10 mM stock into 100 µL buffer.[1]

    • Instead, dilute the 10 mM stock to 1 mM in DMSO first.[1]

  • Buffer Selection:

    • Ensure the buffer pH is ≥ 7.4 .[1] The carboxylic acid group (pKa ~4.[1]5) must be deprotonated (ionized) to maintain solubility.[1]

    • Avoid acidic buffers (Acetate, Citrate pH < 5) unless strictly necessary, as the uncharged acid is highly insoluble.[1]

  • Rapid Dispersion Technique:

    • Place the pipette tip submerged in the center of the stirring/shaking buffer.[1]

    • Expel the DMSO solution rapidly.[1]

    • Immediately mix (vortex or pipette up/down). Do not let the DMSO drop sit on the surface or sink to the bottom unmixed.[1]

  • Validation (Self-Validating Step):

    • Prepare a "Dummy" well at the highest test concentration (e.g., 100 µM).[1]

    • Measure Absorbance at 600 nm (OD600) or inspect under a microscope.[1]

    • Result: Significant OD600 (>0.05) indicates precipitation.[1] Lower the concentration.

Troubleshooting & Scientific Rationale

Diagram 2: Solubility Decision Tree

DecisionTree Precip Problem: Precipitation in Assay CheckPH Check Buffer pH Precip->CheckPH IsAcidic pH < 6.0? CheckPH->IsAcidic AdjustPH Increase pH to > 7.4 (Ionize Acid) IsAcidic->AdjustPH Yes CheckConc Check Concentration IsAcidic->CheckConc No IsHigh > 50 µM? CheckConc->IsHigh Reduce Reduce Assay Conc. or Add BSA/Detergent IsHigh->Reduce Yes IsHigh->Reduce No (Compound is insoluble)

Figure 2: Troubleshooting logic for precipitation issues. pH adjustment is the first line of defense for benzoic acid derivatives.[1]

Key Factors Affecting Solubility
  • pH Sensitivity:

    • Mechanism: The benzoic acid moiety exists in equilibrium between the protonated form (

      
      , insoluble) and the carboxylate anion (
      
      
      
      , soluble).
    • Protocol Impact: Always check the final pH of your assay buffer. If the compound crashes out, verify that the addition of the acidic compound didn't lower the buffer pH locally.[1]

  • Temperature:

    • DMSO stocks are stable at RT, but aqueous dilutions are temperature sensitive.[1] Cooling a saturated solution (e.g., 37°C

      
       4°C) will likely cause precipitation.[1]
      
  • Plastic Binding:

    • The lipophilic bromophenoxy tail may bind to polystyrene plates.[1]

    • Solution: Use Low-Binding polypropylene plates or add 0.01% Triton X-100 / Tween-20 to the buffer to keep the compound in solution.[1]

References

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Way, L. (2018).[1] DMSO Solubility Assessment for Fragment-Based Screening. Journal of Biomolecular NMR. (Validates 100 mM DMSO stock protocols for fragments).

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pH-dependent solubility of carboxylic acids). [1]

Sources

Method

A Scalable and Robust Protocol for the Synthesis of 3-((phenoxy)methyl)benzoic Acid Derivatives via Phase-Transfer Catalyzed Williamson Ether Synthesis

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, scalable, and validated protocol for the synthesis of 3-((phenoxy)methyl)benzoic acid derivatives, a class o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, scalable, and validated protocol for the synthesis of 3-((phenoxy)methyl)benzoic acid derivatives, a class of compounds with significant potential as scaffolds in medicinal chemistry and materials science. The described methodology leverages the Williamson ether synthesis under phase-transfer catalysis (PTC) conditions, a strategy chosen for its operational simplicity, high efficiency, and amenability to industrial-scale production. By employing readily available starting materials, environmentally benign solvent systems, and mild reaction conditions, this protocol circumvents the need for anhydrous solvents and cryogenic temperatures, thereby reducing production costs and environmental impact. We provide a detailed step-by-step procedure, from reaction setup to final purification, including in-process controls, troubleshooting guidance, and a discussion of the key parameters that ensure reproducibility and high yields.

Introduction

3-((Phenoxy)methyl)benzoic acid and its derivatives are valuable molecular building blocks in the development of novel therapeutics and functional materials. Their structural motif, which combines a flexible ether linkage with a rigid benzoic acid core, allows for diverse functionalization and tailored physicochemical properties. While several synthetic routes exist, many are hampered by harsh reaction conditions, the use of expensive or hazardous reagents, and difficulties in scaling up, limiting their practical application in large-scale manufacturing.

The Williamson ether synthesis, a classic and reliable method for forming ether linkages, involves the SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[1] However, for a reaction involving a water-soluble phenoxide and an organic-soluble halide, traditional methods require stringent anhydrous conditions and polar aprotic solvents, which are often costly and difficult to remove on an industrial scale.[2][3]

This protocol overcomes these limitations by implementing a biphasic system (e.g., toluene/water) with a phase-transfer catalyst.[4] The catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide nucleophile from the aqueous phase to the organic phase, where it can react with the alkyl halide.[2][5] This approach not only obviates the need for anhydrous solvents but also proceeds under mild conditions, leading to cleaner reactions, simpler work-ups, and consistently high yields, making it an ideal strategy for scalable synthesis.

Reaction Mechanism and Key Considerations

The core of this protocol is the SN2 reaction between a phenoxide ion and a benzylic halide. The reaction proceeds via a backside attack of the nucleophilic phenoxide on the electrophilic carbon of the benzylic halide, leading to the formation of the ether bond in a single, concerted step.[1][6]

The Role of Phase-Transfer Catalysis

In a biphasic system, the sodium phenoxide resides predominantly in the aqueous layer, while the benzylic halide is in the organic layer. The phase-transfer catalyst (Q⁺X⁻), such as tetrabutylammonium bromide (TBAB), forms an ion pair with the phenoxide (Q⁺OAr⁻) that is soluble in the organic phase. This allows the phenoxide to be transported across the phase boundary to react with the alkyl halide.

PTC_Cycle cluster_aqueous Aqueous Phase ArONa ArO⁻ Na⁺ QOAr Q⁺ArO⁻ ArONa->QOAr Ion Exchange QX_aq Q⁺X⁻ RCH2X R-CH₂-X RCH2OAr R-CH₂-OAr (Product) RCH2X->RCH2OAr QX_org Q⁺X⁻ RCH2OAr->QX_org Forms X⁻ QOAr->RCH2OAr SN2 Reaction QX_org->QX_aq Catalyst Regeneration

Caption: Phase-Transfer Catalysis (PTC) cycle for Williamson ether synthesis.

Critical Parameter Optimization
  • Choice of Starting Materials: The protocol's robustness begins with the choice of starting materials. To prevent the acidic proton of the benzoic acid from interfering with the basic reaction conditions, it is crucial to use an esterified form, such as methyl 3-(bromomethyl)benzoate. The ester group is stable under these conditions and can be easily hydrolyzed in the final step to yield the desired carboxylic acid. The benzylic halide must be primary to favor the SN2 reaction over elimination.[1][6]

  • Base Selection: An inexpensive and strong base like sodium hydroxide (NaOH) is sufficient to deprotonate the phenol in the aqueous phase, forming the required sodium phenoxide nucleophile in situ.[7]

  • Catalyst Loading: Typically, a catalytic amount (1-5 mol%) of the phase-transfer catalyst is sufficient. Higher loadings do not significantly improve the reaction rate and can complicate purification. Tetrabutylammonium bromide (TBAB) is a common and effective choice.[5]

  • Solvent System: A biphasic system of water and a water-immiscible organic solvent like toluene is ideal. Toluene is effective at dissolving the organic reactants and has a suitable boiling point for conducting the reaction at elevated temperatures to ensure a reasonable reaction rate.[3]

  • Temperature and Monitoring: The reaction is typically conducted at 80-100 °C to ensure a practical rate of conversion.[1] Progress should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting halide is consumed, which usually occurs within 2-8 hours.[3]

Detailed Experimental Protocol

This protocol describes the synthesis of 3-((phenoxy)methyl)benzoic acid from phenol and methyl 3-(bromomethyl)benzoate as a representative example.

Materials and Equipment
  • Reagents: Phenol (≥99%), Methyl 3-(bromomethyl)benzoate (≥98%), Sodium Hydroxide (pellets, ≥98%), Tetrabutylammonium Bromide (TBAB, ≥99%), Toluene, Ethyl Acetate, Hydrochloric Acid (37%), Methanol, Deionized Water.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, separatory funnel, Buchner funnel, rotary evaporator, standard laboratory glassware, TLC plates (silica gel 60 F₂₅₄).

Step-by-Step Procedure

Step 1: Williamson Ether Synthesis

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (9.41 g, 100 mmol), sodium hydroxide (4.40 g, 110 mmol), and deionized water (100 mL).

  • Stir the mixture at room temperature until all solids have dissolved to form a clear solution of sodium phenoxide.

  • To this solution, add toluene (100 mL) and tetrabutylammonium bromide (1.61 g, 5 mmol, 5 mol%).

  • Finally, add a solution of methyl 3-(bromomethyl)benzoate (22.9 g, 100 mmol) dissolved in 50 mL of toluene.

  • Heat the biphasic mixture to 90 °C with vigorous stirring and maintain at this temperature.

  • Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the spot corresponding to methyl 3-(bromomethyl)benzoate has disappeared (typically 4-6 hours).

Step 2: Work-up and Isolation of the Intermediate Ester

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel. The layers should be distinct.

  • Separate the lower aqueous layer and extract it once with toluene (50 mL).

  • Combine all organic layers and wash them sequentially with 1 M NaOH solution (2 x 50 mL) to remove any unreacted phenol, and then with brine (50 mL).[5]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude methyl 3-((phenoxy)methyl)benzoate as an oil or low-melting solid.

Step 3: Saponification (Ester Hydrolysis)

  • Dissolve the crude ester from the previous step in methanol (150 mL) in a round-bottom flask.

  • Add a solution of sodium hydroxide (8.0 g, 200 mmol) in deionized water (50 mL).

  • Heat the mixture to reflux (approx. 70 °C) for 2-3 hours, monitoring by TLC until the ester starting material is fully consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

Step 4: Purification of the Final Product

  • Dilute the remaining aqueous residue with deionized water (100 mL).

  • Transfer to a beaker and cool in an ice bath.

  • Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 2. A white precipitate of 3-((phenoxy)methyl)benzoic acid will form.[7]

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water (3 x 50 mL) to remove inorganic salts.[8]

  • For higher purity, the crude product can be recrystallized from a hot water/ethanol mixture.[8]

  • Dry the purified white solid in a vacuum oven at 60 °C to a constant weight.

Results and Data

The protocol consistently delivers the target product in high yield and purity.

ParameterValue
Scale 100 mmol
Reaction Time 4-6 hours
Catalyst Loading (TBAB) 5 mol%
Typical Isolated Yield 85-95%
Purity (by HPLC) >99% after recrystallization
Melting Point 150-153 °C

Scalability and Process Workflow

The described protocol is inherently scalable due to several key factors:

  • Cost-Effective Reagents: Utilizes inexpensive commodity chemicals like NaOH, toluene, and phenol.

  • Simple Operations: Avoids complex cryogenic or high-pressure setups. All steps are performed at or near atmospheric pressure.

  • Efficient Work-up: Phase separations are clean, and the final product is isolated by simple precipitation and filtration, which are straightforward unit operations in large-scale manufacturing.

Workflow start Starting Materials (Phenol, NaOH, H₂O, Toluene, Me 3-(BrMe)Benzoate, TBAB) reaction Phase-Transfer Catalyzed Williamson Ether Synthesis (90°C, 4-6h) start->reaction workup Work-up (Phase Separation, Washing) reaction->workup evaporation Solvent Evaporation workup->evaporation intermediate Crude Ester Intermediate (Methyl 3-((phenoxy)methyl)benzoate) evaporation->intermediate saponification Saponification (NaOH, MeOH/H₂O, Reflux) intermediate->saponification acidification Acidification & Precipitation (HCl, Ice Bath) saponification->acidification filtration Filtration & Washing acidification->filtration recrystallization Recrystallization (Optional, for high purity) filtration->recrystallization drying Drying filtration->drying Skip for standard purity recrystallization->drying final_product Final Product (3-((phenoxy)methyl)benzoic acid) drying->final_product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Phenoxymethyl Benzoic Acid Intermediates

Welcome to the technical support center for the purification of phenoxymethyl benzoic acid intermediates. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of phenoxymethyl benzoic acid intermediates. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the purification of this critical class of molecules. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude phenoxymethyl benzoic acid?

The two most effective and widely used methods for purifying phenoxymethyl benzoic acid intermediates are recrystallization and column chromatography.

  • Recrystallization is the preferred first-line technique, especially for removing small amounts of impurities from a large amount of solid material.[1] It leverages the solubility difference of your target compound and its impurities in a chosen solvent at different temperatures.[2] For carboxylic acids like phenoxymethyl benzoic acid, this method is often highly efficient.

  • Column Chromatography is employed when recrystallization fails to achieve the desired purity, or when separating the target compound from impurities with very similar solubility profiles. Reversed-phase chromatography is particularly effective for polar compounds like carboxylic acids.[3]

The choice between these methods depends on the nature and quantity of the impurities, the scale of the purification, and the required final purity. A typical workflow involves an initial purification by recrystallization, followed by an analytical purity check (e.g., by HPLC). If impurities persist, column chromatography may be necessary.

Purification_Workflow Crude Crude Phenoxymethyl Benzoic Acid Recrystallize Recrystallization Crude->Recrystallize Purity_Check_1 Purity Analysis (HPLC, TLC, NMR) Recrystallize->Purity_Check_1 Pure_Product Pure Product (>99%) Purity_Check_1->Pure_Product Purity OK Chromatography Column Chromatography Purity_Check_1->Chromatography Impure Purity_Check_2 Purity Analysis (HPLC, TLC, NMR) Chromatography->Purity_Check_2 Purity_Check_2->Pure_Product Purity OK

Caption: General purification workflow for phenoxymethyl benzoic acid.

Q2: What are the likely impurities I need to remove?

Impurities in your crude product typically originate from several sources:

  • Unreacted Starting Materials: Phenol, a substituted benzoic acid precursor, or other reagents used in the synthesis.

  • Side-Reaction Products: Formation of esters (e.g., benzyl esters) or other oxygenated compounds can occur depending on the synthetic route.[4]

  • Degradation Products: Carboxylic acids can sometimes undergo decarboxylation or other degradation pathways under harsh reaction conditions.

  • Catalyst Residues: If transition metal catalysts were used in the synthesis (e.g., cobalt or manganese), trace amounts may remain.[5]

Impurity profiling using techniques like HPLC-MS is critical for identifying the specific impurities you are dealing with, which informs the selection of the optimal purification strategy.[6][7]

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique, but it can be challenging to perfect.[1] This section addresses common failure modes.

Q3: I've added hot solvent, but my compound won't fully dissolve. What's wrong?

There are two likely scenarios:

  • Insufficient Solvent: You may not have added enough solvent to reach the saturation point at that temperature. The key is to dissolve the compound in the minimum amount of hot solvent to ensure the solution is supersaturated upon cooling. Add small additional portions of hot solvent until the solid dissolves.

  • Insoluble Impurities: If a small amount of solid material remains despite adding a significant amount of hot solvent, you are likely observing insoluble impurities.[8] In this case, you should perform a hot filtration to remove these particulates before allowing the solution to cool.

Q4: My compound dissolved, but no crystals are forming upon cooling. What should I do?

This is a common issue, usually caused by either using too much solvent or the solution becoming supersaturated without a nucleation point.[2]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide a surface for crystal nucleation.[2]

    • Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[2]

  • Reduce Solvent Volume: If induction techniques fail, you have likely added too much solvent.[2] Gently heat the solution to boil off some of the solvent, then allow it to cool again.

  • Increase Cooling: After the solution has cooled to room temperature, place it in an ice bath to further decrease the compound's solubility and promote crystallization.[2]

Recrystallization_Troubleshooting Start No Crystals Form Upon Cooling Check_Solvent Did you add too much solvent? Start->Check_Solvent Induce Try to Induce Crystallization: - Scratch with glass rod - Add a seed crystal Check_Solvent->Induce No Reboil Gently boil off excess solvent Check_Solvent->Reboil Yes Cool_Again Allow to cool slowly, then use ice bath Induce->Cool_Again Reboil->Cool_Again Success Crystals Form Cool_Again->Success

Caption: Decision workflow for troubleshooting failed recrystallization.

Section 3: Troubleshooting Column Chromatography

Q5: My carboxylic acid is smearing or "tailing" on the silica gel column. How can I get sharp bands?

This is a classic problem when purifying acidic compounds on standard silica gel. Silica is slightly acidic, and strong interactions between the carboxylic acid group and the silica surface can lead to poor separation and tailing peaks.[9]

The Solution: Modify the Mobile Phase. Add a small amount of a volatile acid to your eluent. Typically, 0.1% to 1% of acetic acid or formic acid is sufficient. The added acid protonates the silanol groups on the silica surface and ensures your phenoxymethyl benzoic acid remains in its neutral, protonated state. This minimizes strong ionic interactions and results in sharper, more symmetrical peaks.

A similar principle applies to reversed-phase (C18) chromatography. The mobile phase should be acidified (e.g., with 0.1% trifluoroacetic acid - TFA) to suppress the ionization of the carboxylic acid, which increases its retention and improves peak shape.[3]

Q6: How do I choose between normal-phase and reversed-phase chromatography?
  • Normal-Phase (e.g., Silica Gel): Best for separating your target compound from less polar impurities. The phenoxymethyl benzoic acid, being quite polar, will stick to the column, while non-polar impurities will elute quickly with a non-polar solvent like hexane. You would then increase the eluent polarity (e.g., by adding ethyl acetate) to elute your product.[9]

  • Reversed-Phase (e.g., C18): Excellent for separating the target compound from more polar impurities or water-soluble byproducts.[3] In this mode, your polar product will elute earlier with a polar mobile phase (like water/acetonitrile), while less polar impurities will be retained longer. This is often the preferred method for high-purity applications of polar molecules.

Section 4: Protocols and Data

Protocol 1: Optimized Recrystallization of Phenoxymethyl Benzoic Acid
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[10] See Table 1 for common starting points. Ethanol/water or isopropanol are often effective.[11][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate beaker, heat your chosen solvent to boiling. Add the minimum amount of hot solvent to the flask to just dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities remain, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[10]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2] Do not disturb the flask during this period.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator to remove all traces of solvent before final analysis.

Table 1: Common Solvents for Recrystallization of Carboxylic Acids
SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for compounds with H-bonding capability.[13] Solubility is highly pH-dependent.[14]
EthanolHigh78Often used in combination with water (e.g., ethanol/water mixture).[12]
IsopropanolMedium82A good general-purpose solvent for moderately polar compounds.[11]
Ethyl AcetateMedium77Good for compounds of intermediate polarity.
TolueneLow111Useful for less polar compounds, but the high boiling point can be a drawback.[13]
Hexane/Ethyl AcetateVariable~69-77A mixed solvent system allows for fine-tuning of polarity.

Data sourced from Chemistry LibreTexts.[13]

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point for assessing the purity of your final product.

  • Sample Preparation: Prepare a stock solution of your purified solid at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).[15] Filter the sample through a 0.45 µm syringe filter before injection.[15]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Gradient: Start with a high percentage of A (e.g., 95%) and gradually increase the percentage of B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the aromatic rings show strong absorbance (e.g., 230 nm or 254 nm).

  • Analysis: Inject 10-20 µL of your sample. Purity is typically calculated by the area percent method, where the area of the main product peak is divided by the total area of all peaks in the chromatogram.[15]

Table 2: Comparison of Analytical Techniques for Purity Assessment
TechniqueInformation ProvidedStrengthsLimitations
HPLC Quantitative purity (area %), retention time, detection of non-volatile impurities.High sensitivity and resolution for complex mixtures; quantitative.Requires method development; reference standards needed for absolute quantification.
¹H & ¹³C NMR Structural confirmation, identification of starting materials or by-products.Provides unambiguous structural information.Less sensitive to trace impurities compared to HPLC.
Mass Spec (MS) Molecular weight confirmation, identification of impurities via fragmentation.High sensitivity and specificity for molecular weight.Does not provide quantitative purity information on its own.
Melting Point A sharp melting range close to the literature value.Simple, fast preliminary check. A broad range indicates impurities.Insensitive to small amounts of impurities; not definitive.

This table is adapted from the comparative guide by BenchChem.[15]

References

  • Recrystallization of Benzoic Acid. (n.d.). Department of Chemistry, University of South Florida. Retrieved February 15, 2026, from [Link]

  • Al-Ghamdi, A. Y., Al-Omair, M. A., & El-Faham, A. (2021). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Molecules, 26(16), 4887. Retrieved February 15, 2026, from [Link]

  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747. Retrieved February 15, 2026, from [Link]

  • Chen, J., et al. (2023). Synthesis of Phenols from Benzoic Acids. Organic Syntheses, 100, 199–217. Retrieved February 15, 2026, from [Link]

  • Avidan, B., & Vromen, S. (1990). Process for the manufacture of benzoic acid and salts thereof.U.S. Patent No. 4,965,406.
  • Amrita University. (2015). Purification of Benzoic Acid by Crystallization. MeitY OLabs. Retrieved February 15, 2026, from [Link]

  • Schildhauer, S., et al. (2019). Method for purification of benzoic acid. European Patent No. EP 3148661B1. Retrieved February 15, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Phenoxymethylpenicillin-impurities. Retrieved February 15, 2026, from [Link]

  • All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Retrieved February 15, 2026, from [Link]

  • Sandtorv, A. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Du, J., et al. (2020). Development of a method of analysis for profiling of the impurities in phenoxymethylpenicillin potassium based on the analytical quality by design concept combined with the degradation mechanism of penicillins. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309. Retrieved February 15, 2026, from [Link]

  • Püschner, A., et al. (2007). Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids.U.S. Patent Application No. 10/589,520.
  • Schildhauer, S., et al. (2014). Method for purification of benzoic acid.European Patent Application No. EP2952237A1.
  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO Application Note AN85. Retrieved February 15, 2026, from [Link]

  • Kumar, S., & Malik, S. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications, 11(4), 259-263. Retrieved February 15, 2026, from [Link]

  • Kumar, S., & Malik, S. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications, 11(4). Retrieved February 15, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 15, 2026, from [Link]

  • Bryant, W. M. D. (1972). Purification of aromatic polycarboxylic acids by recrystallization.U.S. Patent No. 3,654,351.
  • DAV College, Jalandhar. (n.d.). EXPERIMENT 1 AIM: To prepare crystals of pure benzoic acid from an impure sample. Retrieved February 15, 2026, from [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 785-800. Retrieved February 15, 2026, from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved February 15, 2026, from [Link]

  • Kumar, S., & Malik, S. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. International Journal of Pharmaceutical Sciences and Research, 8(6), 2603-2607. Retrieved February 15, 2026, from [Link]

  • Al-Absi, R. S., et al. (2021). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. University of Science and Technology Journals, 28(2). Retrieved February 15, 2026, from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). ORGANIC LABORATORY TECHNIQUES 2: RECRYSTALLISATION. Retrieved February 15, 2026, from [Link]

  • Ooshima, H., et al. (1993). Crystallization method for organic acid or organic acid ester.Japanese Patent No. JPH0592102A.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved February 15, 2026, from [Link]

  • Karunanithi, A. T., et al. (2007). Solvent design for crystallization of carboxylic acids. Chemical Engineering Science, 62(15), 4035-4045. Retrieved February 15, 2026, from [Link]

  • Yoshioka, T., et al. (2004). Quantitative analysis method of benzoic acid.Japanese Patent No. JP2004198405A.
  • Ewe, P. C. K., & O'Brien, F. E. M. (1995). The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli. International Journal of Pharmaceutics, 119(2), 161-166. Retrieved February 15, 2026, from [Link]

  • Kanchan, V., et al. (2012). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. KKU Science Journal, 40(3), 862-871. Retrieved February 15, 2026, from [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Park, J. M. (2020). Answer to "How to separate ester from carboxylic acid by using chromatography?". ResearchGate. Retrieved February 15, 2026, from [Link]

  • Kumar, S., & Malik, S. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. IJSRP, 11(4). Retrieved February 15, 2026, from [Link]

  • Kumar, V., et al. (2018). Impurity Profiling of Pharmaceuticals. International Journal of Research and Development in Pharmacy & Life Sciences, 7(6), 3201-3213. Retrieved February 15, 2026, from [Link]

  • Pharmaffiliates. (n.d.). benzoic acid and its Impurities. Retrieved February 15, 2026, from [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Optimizing base selection for phenol alkylation with benzyl chlorides

Technical Support Center: Phenol Alkylation Optimization Subject: Base Selection & Protocol Optimization for Benzyl Chloride Alkylations Status: Active Guide Support Tier: Level 3 (Process Chemistry & R&D) Mission Statem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenol Alkylation Optimization Subject: Base Selection & Protocol Optimization for Benzyl Chloride Alkylations Status: Active Guide Support Tier: Level 3 (Process Chemistry & R&D)

Mission Statement

You are encountering challenges with the Williamson Ether Synthesis of phenols using benzyl chlorides. This guide moves beyond basic textbook definitions to address the process variables that determine yield, selectivity (O- vs. C-alkylation), and reaction kinetics. Our goal is to transition your protocol from "functional" to "optimized."

Module 1: Base Selection Intelligence

The choice of base is not merely about pKa; it is about cation size, solubility, and ion-pairing dynamics .

The Base Selection Matrix
Base SystemCation RadiusMechanism of ActionRecommended ForCost Efficiency

(Anhydrous)
1.38 ÅSurface deprotonation; requires polar aprotic solvent (DMF/DMSO) to solvate

.
Standard Substrates. Unhindered phenols; cost-sensitive scale-up.High

(Cesium)
1.67 Å"The Cesium Effect." Forms loose ion pairs. High solubility in organic solvents.Difficult Substrates. Sterically hindered phenols; electron-deficient phenols; rapid kinetics required.Low (High Cost)

(Sodium Hydride)
1.02 ÅIrreversible deprotonation (

gas release). "Naked" alkoxide formation.
Non-Polar Solvents. When DMF/DMSO must be avoided (e.g., using THF).[1]Medium

+ TBAI (PTC)
1.02 ÅPhase Transfer Catalysis (Liquid/Liquid or Solid/Liquid).Process Scale. When avoiding high-boiling solvents (DMF) is critical for workup.Very High
Technical Insight: The "Cesium Effect"

Why pay for Cesium? In aprotic solvents (DMF), Potassium (


) forms tight ion pairs with the phenoxide oxygen, partially shielding it. Cesium (

), being larger and more diffuse (polarizable), forms loose solvent-separated ion pairs . This leaves the phenoxide anion "naked" and significantly more nucleophilic, accelerating the

attack on benzyl chloride [1][2].
Decision Logic: Selecting Your Base

BaseSelection Start Start: Analyze Substrate IsHindered Is the Phenol Sterically Hindered (ortho-substituents)? Start->IsHindered IsScaleUp Is this Multi-Gram/Kilo Scale? IsHindered->IsScaleUp No UseCs RECOMMENDATION: Cesium Carbonate (Cs2CO3) Solvent: DMF or MeCN IsHindered->UseCs Yes (Ortho-subs) SolventConstraint Can you use DMF/DMSO? IsScaleUp->SolventConstraint No (Lab Scale) UsePTC RECOMMENDATION: NaOH + Phase Transfer Cat. Solvent: Toluene/Water IsScaleUp->UsePTC Yes (Cost Critical) UseK RECOMMENDATION: Potassium Carbonate (K2CO3) Solvent: Acetone or DMF SolventConstraint->UseK Yes UseNaH RECOMMENDATION: Sodium Hydride (NaH) Solvent: THF (Anhydrous) SolventConstraint->UseNaH No (Need THF)

Figure 1: Decision tree for selecting the optimal base based on steric hindrance, scale, and solvent compatibility.

Module 2: Troubleshooting & FAQs

Q1: My reaction is stalling at 60% conversion. Adding more benzyl chloride doesn't help. Why?

  • Diagnosis: Surface Coating (Passivation).

  • The Science: If using solid bases (

    
    ), the byproduct (
    
    
    
    ) can precipitate onto the surface of the unreacted carbonate, blocking active sites.
  • The Fix:

    • Grinding: Ensure your base is finely milled before addition.

    • Agitation: Switch from magnetic stirring to overhead mechanical stirring to break up aggregates.

    • Catalyst: Add 5-10 mol% TBAI (Tetrabutylammonium iodide). This solubilizes the carbonate anion via phase transfer, bypassing the surface area issue [3].

Q2: I am seeing C-alkylation impurities (benzyl group on the ring, not the oxygen). How do I stop this?

  • Diagnosis: Solvent/Cation Mismatch (Ambident Nucleophile).

  • The Science: Phenoxide is an ambident nucleophile (can attack from O or C). Protic solvents (alcohols, water) hydrogen-bond to the Oxygen, shielding it and favoring C-attack (Friedel-Crafts pathway).

  • The Fix:

    • Strict Aprotic Conditions: Switch to DMF, DMAc, or NMP. These solvate the cation but leave the Oxygen naked and reactive for O-alkylation [4].

    • Avoid Fluorinated Solvents: Solvents like TFE (Trifluoroethanol) are known to flip selectivity toward C-alkylation [1].

Q3: My benzyl chloride seems to be disappearing, but no product is forming.

  • Diagnosis: Hydrolysis.

  • The Science: Benzyl chlorides are highly susceptible to hydrolysis in the presence of hydroxide ions (

    
    ) and trace water, forming Benzyl Alcohol.
    
  • The Fix:

    • Switch Bases: If using

      
      , switch to Carbonates (
      
      
      
      ). Hydroxides are too nucleophilic toward the benzyl halide in wet conditions.
    • Dry Solvents: Ensure DMF/Acetone is dried over molecular sieves.

Module 3: Validated Experimental Protocols

Protocol A: The "Cesium Standard" (For High Value/Hindered Substrates)

Best for: Drug discovery, milligram scale, ortho-substituted phenols.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Reagents:

    • Phenol (1.0 equiv)

    • 
       (1.5 equiv) — Note: Excess is needed to drive kinetics.
      
    • Benzyl Chloride (1.2 equiv)

    • Solvent: DMF (Concentration: 0.2 M)

  • Procedure:

    • Dissolve Phenol in DMF.

    • Add

      
       in one portion. Stir for 15 minutes at Room Temp (RT) to allow initial deprotonation (color change often observed).
      
    • Add Benzyl Chloride dropwise.

    • Tuning: Stir at RT. If no reaction after 1 hour, heat to 60°C.

  • Workup: Dilute with EtOAc, wash 3x with Water (critical to remove DMF), 1x Brine. Dry over

    
    .
    
Protocol B: The "Process Workhorse" (Cost-Effective)

Best for: Scale-up, simple phenols.

  • Setup: Flask with reflux condenser.

  • Reagents:

    • Phenol (1.0 equiv)

    • 
       (2.0 equiv) — Must be anhydrous/milled.
      
    • Benzyl Chloride (1.1 equiv)

    • Potassium Iodide (KI) (0.1 equiv) — Finkelstein catalyst.

    • Solvent: Acetone (0.5 M)

  • Procedure:

    • Combine all reagents.

    • Heat to reflux (56°C) for 4–12 hours.

    • Note: The addition of KI converts Benzyl-Cl to Benzyl-I in situ, which is a better leaving group (

      
       acceleration).
      
Reaction Pathway Visualization

ReactionPathway Phenol Phenol (ArOH) Deprotonation Step 1: Deprotonation (Formation of Loose Ion Pair) Phenol->Deprotonation Base Base (Cs2CO3) Base->Deprotonation -HCO3 BnCl Benzyl Chloride Transition Step 2: SN2 Transition State (Naked Anion Attack) BnCl->Transition Deprotonation->Transition + ArO- Cs+ Product Product: Aryl Benzyl Ether Transition->Product -CsCl

Figure 2: Mechanistic pathway highlighting the critical "Loose Ion Pair" intermediate facilitated by Cesium.

References

  • Solvent-dependent ambident nucleophilicity of phenoxide ion: Title: Solvent-dependent ambident nucleophilicity of phenoxide ion towards nitroporphyrins.[2] Source: Journal of the Chemical Society, Perkin Transactions 1. Link:

  • The Cesium Effect (Mechanistic Insight): Title: An Assessment of the Causes of the "Cesium Effect".[3] Source: Journal of the American Chemical Society / University of Michigan (Archive). Link:

  • Phase Transfer Catalysis (General Williamson): Title: The Williamson Ether Synthesis - Master Organic Chemistry. Source: Master Organic Chemistry. Link:

  • O- vs C-Alkylation Selectivity: Title: Phenolates- O-alkylation and C-alkylation | Notes.[4][5][6][7] Source: PharmaXChange.info. Link:

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in 3-Position Benzoic Acid Functionalization

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the functionalization of the 3-position (meta-position) of benzoic acids. Overcoming the inherent steric and electronic hurdles at this position is a common yet significant challenge in medicinal chemistry and materials science. This resource is designed to provide you with the expert insights and practical protocols needed to achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why is functionalizing the 3-position of benzoic acid so challenging?

A1: The primary challenge lies in the electronic nature of the carboxylic acid group. In electrophilic aromatic substitution reactions, the carboxyl group is a deactivating, meta-directing group. However, in modern transition-metal-catalyzed C-H activation reactions, the carboxylate acts as a powerful ortho-directing group.[1][2] This inherent preference for ortho-functionalization is due to the formation of a stable five- or six-membered metallocycle intermediate with the catalyst.[2] Consequently, achieving selective functionalization at the meta-position requires strategies to override this strong electronic bias.

Q2: What is a "directing group" or "template," and how does it help with meta-selectivity?

A2: A directing group is a chemical moiety that is temporarily attached to the benzoic acid, typically at the carboxylic acid functionality. This group is designed to coordinate with the transition metal catalyst and position it over a specific C-H bond that is otherwise disfavored. For meta-functionalization, a specialized template is used to create a large macrocyclic pre-transition state that physically blocks the ortho positions and directs the catalyst to the remote meta C-H bond.[2][3][4][5] A notable example is the use of a nitrile-based sulfonamide template in palladium(II)-catalyzed reactions.[3][4][5]

Q3: Can steric hindrance from existing substituents on the ring influence 3-position functionalization?

A3: Absolutely. While the primary challenge is electronic, steric hindrance from other substituents on the aromatic ring can significantly impact the reaction's feasibility and outcome. Bulky groups at the 2- or 4-positions can further encumber the 3-position, potentially hindering the approach of the catalyst-directing group complex. Conversely, in some cases, steric hindrance at the ortho-positions can disfavor ortho-functionalization, potentially increasing the relative yield of the meta-product, a phenomenon related to the "ortho effect".[6][7][8] Careful consideration of the substrate's steric profile is crucial during reaction design.

Troubleshooting Guide

This section provides solutions to common problems encountered during the 3-position functionalization of benzoic acids.

Problem Potential Causes Troubleshooting Steps & Solutions
Low or No Yield of the Desired 3-Substituted Product 1. Ineffective Directing Group/Template: The directing group may not be properly installed, may be unstable under the reaction conditions, or may not be suitable for the specific substrate. 2. Catalyst Deactivation: The transition metal catalyst may be deactivating due to impurities, moisture, or side reactions.[9] 3. Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical and may not be optimized for your specific substrate.[10]1. Verify Template Installation: Confirm the successful attachment of the directing group using analytical techniques such as NMR or mass spectrometry. 2. Screen Catalysts and Ligands: For sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective.[10][11] Consider screening different metal precursors (e.g., Pd(OAc)₂, [Ru(p-cymene)Cl₂]₂).[12] 3. Optimize Reaction Parameters: Systematically screen solvents, bases (e.g., K₂CO₃, K₃PO₄), and reaction temperatures.[10][11] Ensure all reagents and glassware are anhydrous, as many organometallic catalysts are moisture-sensitive.[9]
Poor Regioselectivity (Mixture of ortho-, meta-, and para-isomers) 1. Dominance of ortho-Direction: The inherent directing ability of the carboxylate group is likely overriding the influence of your meta-directing template.[1][2] 2. Incorrect Directing Group Strategy: The chosen template may not provide sufficient steric blocking of the ortho-positions. 3. Electronic Effects of Other Substituents: Electron-donating or -withdrawing groups elsewhere on the ring can influence regioselectivity.[13][14]1. Employ a Robust meta-Directing Template: Utilize well-established directing groups, such as the nitrile-based sulfonamide template for palladium catalysis, which are specifically designed to overcome ortho-direction.[3][4][5] 2. Modify the Carboxylic Acid: Consider temporarily converting the carboxylic acid to a different functional group (e.g., an amide or ester) that may alter the directing effect or better accommodate the directing template.[15][16] 3. Ligand Screening for para-Selectivity: If para-functionalization is the competing pathway, careful ligand selection is crucial. Some ligand/catalyst systems have been developed to favor para-olefination.[2]
Homocoupling of Coupling Partner (e.g., Boronic Acid) 1. Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[10] 2. Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can influence the competition between cross-coupling and homocoupling.[10] 3. Reagent Stoichiometry: An excess of the boronic acid can favor homocoupling.[10]1. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[10] 2. Optimize Conditions: Use a moderately strong inorganic base like K₂CO₃ or K₃PO₄ in an aprotic solvent such as dioxane or toluene.[10] Running the reaction at the lowest effective temperature can also suppress homocoupling. 3. Adjust Stoichiometry and Addition Rate: Use a slight excess of the benzoic acid derivative relative to the coupling partner. In some cases, slow addition of the boronic acid can minimize its homocoupling.[10]

Key Experimental Protocol: meta-C-H Olefination of Benzoic Acid Using a Nitrile-Based Sulfonamide Template

This protocol is adapted from established palladium(II)-catalyzed methods for the meta-selective olefination of benzoic acid derivatives.[3][4][5]

Step 1: Synthesis of the Directing Template

The nitrile-based sulfonamide template is typically synthesized in a multi-step sequence, which is beyond the scope of this immediate protocol but is detailed in the primary literature.

Step 2: Attachment of the Directing Template to Benzoic Acid

  • To a solution of your benzoic acid (1.0 equiv) in a suitable solvent (e.g., DCM), add a coupling reagent (e.g., EDC or DCC) and a catalytic amount of DMAP.

  • Add the amino-functionalized directing template (1.1 equiv) and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction and purify the template-conjugated benzoic acid by column chromatography.

Step 3: meta-C-H Olefination

  • In a reaction vessel, combine the template-conjugated benzoic acid (1.0 equiv), the desired olefin (2.0-3.0 equiv), Pd(OAc)₂ (10 mol%), and a ligand/additive such as Ac-Gly-OH (60-100 mol%).[4]

  • Add a suitable solvent, such as HFIP (hexafluoroisopropanol).[4]

  • Add an oxidant. A common system is Cu(OAc)₂ (0.2-1.0 equiv) under an atmosphere of O₂ (1 atm, balloon).[4]

  • Seal the vessel and heat the reaction at 80-90 °C for 24-48 hours, or until completion.[4]

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.

  • Purify the product by column chromatography.

Step 4: Cleavage of the Directing Template

The sulfonamide linkage can be cleaved under various conditions (e.g., basic hydrolysis) to yield the free 3-olefinated benzoic acid.

Visualizations

troubleshooting_workflow start Low Yield or Poor Selectivity in 3-Position Functionalization check_template Verify Directing Template Integrity and Installation start->check_template optimize_conditions Optimize Reaction Conditions (Solvent, Base, Temp) check_template->optimize_conditions Template OK success Successful 3-Position Functionalization check_template->success Template Issue Resolved screen_catalyst Screen Catalyst and Ligands optimize_conditions->screen_catalyst Optimization Fails optimize_conditions->success Problem Solved check_atmosphere Ensure Inert Atmosphere (for Cross-Coupling) screen_catalyst->check_atmosphere Still Low Yield screen_catalyst->success Problem Solved check_atmosphere->success Problem Solved

Caption: A troubleshooting workflow for overcoming challenges in 3-position benzoic acid functionalization.

directing_group_concept cluster_0 Without Directing Group cluster_1 With Meta-Directing Template benzoic_acid Benzoic Acid COOH catalyst_a Catalyst benzoic_acid:f1->catalyst_a Chelation ortho_product Ortho-Functionalized Product catalyst_a->ortho_product Favored Pathway benzoic_acid_template Benzoic Acid COOH-Template catalyst_b Catalyst benzoic_acid_template:f1->catalyst_b Macrocycle Formation meta_product Meta-Functionalized Product catalyst_b->meta_product Directed Pathway

Caption: The concept of a meta-directing template overriding the inherent ortho-directing effect of the carboxylate group.

References

  • Li, S., Cai, L., Ji, H., Yang, L., & Li, G. (2016). Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives. Nature Communications, 7, 10443. [Link]

  • Shimizu, Y., & Yamaguchi, J. (2018). Regiospecific ortho-C-H Allylation of Benzoic Acids. Angewandte Chemie International Edition, 57(44), 14580-14584. [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to Substituted Benzoic Acids: A Case Study on 3-Chlorobenzoic Acid. BenchChem.
  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Eaison, E. A., & White, P. S. (2013). C–H Bond Functionalization of Benzoic Acid: Catalytic Synthesis of 2-Hydroxy-6H-benzo[c]chromen-6-ones Using (Cp*IrCl2)2. Organometallics, 32(10), 2914-2917. [Link]

  • Weis, E., Johansson, M. J., & Martín-Matute, B. (2020). ortho‐C−H monohalogenations of para‐substituted benzoic acids. Chemistry – A European Journal, 26(45), 10185-10190. [Link]

  • Li, S., Cai, L., Ji, H., Yang, L., & Li, G. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. ResearchGate. [Link]

  • BenchChem. (2025). Technical Support Center: 3-Bromobenzoic Acid Cross-Coupling Reactions. BenchChem.
  • Li, S., Cai, L., Ji, H., Yang, L., & Li, G. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. Semantic Scholar. [Link]

  • Request PDF. (2025). Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst.
  • Request PDF. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
  • Gandeepan, P., & Cheng, C. H. (2015). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 20(8), 14731-14745. [Link]

  • Chemistry LibreTexts. (2025). 3.5: The Direction of the Reaction. [Link]

  • Quora. (2018). Why are ortho-substituted benzoic acids more acidic than para or meta-substituted?
  • Mardikasari, S., Insanu, M., & Adnyana, I. K. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Molecules, 27(25), 8908. [Link]

  • RSC Publishing. (n.d.). C–H Bond Functionalization of Benzoic Acid: Catalytic Synthesis of 2-Hydroxy-6H-benzo[c]chromen-6-ones Using (CpIrCl2)2*.
  • Preprints.org. (2023).
  • Glorius, F., & Studer, A. (2021). Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. Angewandte Chemie International Edition, 60(38), 20739-20743. [Link]

  • Digital Commons @ University of West Georgia. (n.d.). The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives.
  • Moroder, L. (2005). Protection of Functional Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
  • Glorius, F., & Studer, A. (2019). C–N Cross-Couplings for Site-Selective Late-Stage Diversification via Aryl Sulfonium Salts. Angewandte Chemie International Edition, 58(34), 11827-11831. [Link]

  • Ghorai, M. K. (2023). Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. Accounts of Chemical Research, 56(24), 3505-3518. [Link]

  • BenchChem. (2025).
  • ACS Publications. (n.d.). Synthesis of the three isomeric ortho-substituted phenylthienyl benzoic acids. The Journal of Organic Chemistry.
  • Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success.
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yield in 2-Benzoylbenzoic acid synthesis. BenchChem.
  • BenchChem. (2025). Base sensitivity of 2-(3-methylphenyl)benzoic acid in cross-coupling reactions. BenchChem.
  • Stack Exchange. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects?
  • Weis, E., Johansson, M. J., & Martín-Matute, B. (2020). IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds. Chemistry, 26(45), 10185-10190. [Link]

  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids.
  • Exner, O., & Bohm, S. (2004). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Physical Chemistry Chemical Physics, 6(15), 3864-3871. [Link]

  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids?

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to IR Spectrum Analysis: Distinguishing Ether and Carboxylic Acid Functional Groups

< In the landscape of analytical chemistry, Infrared (IR) spectroscopy stands as a cornerstone technique for the rapid and definitive identification of functional groups within a molecule.[1] For researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

<

In the landscape of analytical chemistry, Infrared (IR) spectroscopy stands as a cornerstone technique for the rapid and definitive identification of functional groups within a molecule.[1] For researchers, scientists, and professionals in drug development, the ability to quickly differentiate between molecular structures is paramount. This guide provides an in-depth, comparative analysis of the IR spectral features of two common and vital functional groups: ethers and carboxylic acids. By understanding the causal relationships behind their distinct spectral signatures, you will be equipped to interpret IR data with confidence and precision.

I. The Foundational Principles of IR Spectroscopy

At its core, IR spectroscopy measures the interaction of infrared radiation with a molecule.[1] Covalent bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy, resulting in a vibrational excitation. An IR spectrometer detects this absorption and plots it as a spectrum of transmittance (or absorbance) versus wavenumber (cm⁻¹).

The position, intensity, and shape of these absorption bands are directly related to the type of bond and the atoms it connects. For a vibration to be "IR active," it must cause a change in the molecule's dipole moment.[2] Highly polar bonds, therefore, tend to produce strong absorption bands.[3][4] It is this principle that allows us to use IR spectroscopy as a powerful tool for functional group identification.[5][6][7]

II. The Spectral Signature of Ethers: A Study in Subtlety

Ethers (R-O-R') are often challenging to identify by IR spectroscopy alone because their defining feature can be easily obscured.[8][9][10] Their primary characteristic is a strong absorption band resulting from the C-O single bond stretching vibration.

  • C-O Stretching Vibration: This is the most diagnostic peak for an ether. It appears as a strong, and typically sharp, band in the fingerprint region of the spectrum, generally between 1300 and 1000 cm⁻¹.[3]

    • Aliphatic Ethers: For simple dialkyl ethers, such as diethyl ether, this C-O-C stretching vibration is typically found around 1150-1050 cm⁻¹.[8][9][11]

    • Aromatic Ethers: In aryl alkyl ethers (like anisole), resonance effects from the aromatic ring strengthen the C-O bond. This results in two distinct C-O stretching bands: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[8][10][12]

The key to identifying an ether is often what is absent from the spectrum. An IR spectrum of a pure ether will conspicuously lack the characteristic bands for hydroxyl (-OH) and carbonyl (C=O) groups.[12] The remainder of the spectrum is typically dominated by C-H stretching and bending vibrations from the alkyl or aryl groups.[11]

III. The Unmistakable Profile of Carboxylic Acids

In stark contrast to ethers, carboxylic acids (R-COOH) present one of the most recognizable and definitive signatures in IR spectroscopy. This is due to the presence of both a hydroxyl (-OH) group and a carbonyl (C=O) group.

  • O-H Stretching Vibration: The hydroxyl stretch of a carboxylic acid is its most prominent feature. It appears as an extremely broad and strong absorption band spanning a wide range from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[13][14][15][16] This exceptional broadness is a direct consequence of extensive intermolecular hydrogen bonding, which creates a continuum of bond strengths and, therefore, a wide range of absorption frequencies.[14][17] In many cases, this broad O-H band is so dominant that it can overlap and obscure the C-H stretching peaks that appear around 3000 cm⁻¹.[14][18]

  • C=O Stretching Vibration: The carbonyl group in a carboxylic acid gives rise to a strong, sharp absorption band.[4][19][20]

    • For saturated aliphatic carboxylic acids that exist as hydrogen-bonded dimers (the common state in condensed phases), this peak is typically found between 1725 and 1700 cm⁻¹.[17][21]

    • Conjugation with a double bond or aromatic ring can lower this frequency to 1710-1680 cm⁻¹ due to resonance, which weakens the C=O double bond character.[16][22]

  • C-O Stretching Vibration: Carboxylic acids also exhibit a C-O stretching vibration, which appears in the 1320-1210 cm⁻¹ range.[14][22] This band, in conjunction with the O-H and C=O stretches, confirms the presence of the carboxyl group.

IV. Comparative Analysis: A Head-to-Head Guide

The key to distinguishing between an ether and a carboxylic acid lies in recognizing their fundamentally different IR absorption patterns. While both contain a C-O single bond, the presence of the hydroxyl and carbonyl groups in the carboxylic acid provides a wealth of unambiguous information.

FeatureEther (R-O-R')Carboxylic Acid (R-COOH)Causality and Field Insights
Primary Identifier Strong C-O stretchExtremely broad O-H stretch AND strong C=O stretchThe presence of both the O-H and C=O bands is the definitive diagnostic pattern for a carboxylic acid.[22] Ethers lack both of these features.
O-H Stretch AbsentPresent : Very broad, strong absorption from ~3300-2500 cm⁻¹Extensive hydrogen bonding in carboxylic acid dimers weakens the O-H bond, causing significant broadening.[14][17] This is the most telling feature.
C=O Stretch AbsentPresent : Strong, sharp absorption from ~1760-1690 cm⁻¹The highly polar carbonyl bond undergoes a significant change in dipole moment during its stretching vibration, resulting in a very intense peak.[4][19]
C-O Stretch Present : Strong, sharp absorption from ~1250-1050 cm⁻¹Present : Medium-strong absorption from ~1320-1210 cm⁻¹While both have a C-O stretch, in a carboxylic acid, it is a secondary confirmation. In an ether, it is the primary (and often only) key feature.

The following diagram outlines a systematic approach to differentiate between an ether and a carboxylic acid based on an unknown IR spectrum.

G start Analyze IR Spectrum q1 Is there a very broad, strong peak from ~3300-2500 cm⁻¹? start->q1 q2 Is there a strong, sharp peak from ~1760-1690 cm⁻¹? q1->q2 Yes q3 Is there a strong peak from ~1250-1050 cm⁻¹ and an absence of O-H and C=O peaks? q1->q3 No result_ca Functional Group is Carboxylic Acid q2->result_ca Yes result_other Functional Group is Neither Ether nor Carboxylic Acid q2->result_other No result_ether Functional Group is Likely Ether q3->result_ether Yes re_eval Re-evaluate spectrum for other functional groups (e.g., Alcohol) q3->re_eval No G cluster_liquid Liquid Sample Protocol cluster_solid Solid Sample Protocol l1 Clean Salt Plates l2 Apply 1-2 Drops of Liquid l1->l2 l3 Form Thin Film l2->l3 l4 Acquire Spectrum l3->l4 s1 Grind 1-2 mg Sample s2 Mix with 100-200 mg Dry KBr s1->s2 s3 Press into Transparent Pellet s2->s3 s4 Acquire Spectrum s3->s4 start Select Sample Type start->l1 start->s1

Caption: Standard FT-IR sample preparation workflows.

VI. Conclusion: From Spectrum to Structure

The differentiation of ethers and carboxylic acids via IR spectroscopy is a clear illustration of the technique's power. The subtle, often solitary C-O stretch of an ether contrasts sharply with the dramatic, unmistakable combination of a profoundly broad O-H stretch and a piercing C=O stretch from a carboxylic acid. By understanding the physical phenomena of bond polarity and hydrogen bonding that dictate these spectral appearances, the analyst can move beyond simple peak matching to a more profound and confident interpretation of molecular structure. This guide provides the foundational knowledge and practical protocols to achieve that level of expertise.

VII. References

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube.

  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. (n.d.). OpenStax adaptation.

  • Infrared Spectrometry. (n.d.). Michigan State University Chemistry.

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary.

  • 18.8: Spectroscopy of Ethers. (2024). Chemistry LibreTexts.

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd.

  • KBr Pellet Method. (n.d.). Shimadzu.

  • Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets.

  • IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025). JoVE.

  • How to Find Functional Groups in the IR Spectrum. (2016). Dummies.

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press.

  • 18.8 Spectroscopy of Ethers. (2023). OpenStax.

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article.

  • Spectroscopy of Ethers. (n.d.). Fiveable.

  • The C=O Stretch. (2018). Oregon State University.

  • Ir Spectra Of Ether. (2024). ci.nana.sa.

  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online.

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.

  • How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023). YouTube.

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.

  • Infrared Spectra: Identifying Functional Groups. (n.d.). Oregon State University.

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023). YouTube.

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017). Spectroscopy Online.

  • Examining the IR pattern for C=O vibrations. (2008). ACD/Labs.

  • IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.

  • CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. (2024). YouTube.

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab.

  • Why does the carbonyl group have a stretching vibration on an IR spectra?. (2012). Reddit.

  • Infrared Spectra of Some Common Functional Groups. (n.d.). MCC Organic Chemistry.

  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. (2022). PMC.

  • INFRARED SPECTROSCOPY (IR). (n.d.). University of Central Florida.

  • The Carbonyl Group, Part I: Introduction. (2017). Spectroscopy Online.

  • Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. (2024). YouTube.

  • Diethyl ether(60-29-7)IR1. (n.d.). ChemicalBook.

  • diethyl ether. (n.d.). University of Colorado Boulder.

  • Introduction to IR Spectroscopy - Carboxylic Acids.. (2012). YouTube.

  • Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.

  • How to prepare a liquid sample for FTIR spectrum?. (2021). ResearchGate.

  • [FREE] How can you distinguish a carboxylic acid from an ester using IR spectroscopy? Explain using specific. (2023). Brainly.

  • How can IR spectroscopy be used to identify different organic compounds such as alkanes, alcohols, ethers, carboxylic acids, esters, aldehydes, and ketones? How can the peaks in an IR spectrum help determine the specific compound?. (2024). Quora.

  • How can you distinguish the following compounds using: a. their infrared spectra?. (n.d.). Pearson.

  • FTIR Spectroscopy - Liquid IR Spectroscopy. (2013). YouTube.

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.

Sources

Comparative

A Researcher's Guide to Comparing 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic Acid with Fibrate Drugs: A Methodological Framework

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the comparative analysis of the novel compound 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoi...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of the novel compound 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid against the established class of lipid-lowering agents, the fibrates. Due to the current absence of publicly available data on the biological activity of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid, this document serves as a methodological roadmap. It outlines the necessary steps to synthesize, characterize, and evaluate this compound's potential as a lipid-lowering agent, using fibrates as a benchmark.

Introduction: Fibrates as a Benchmark and the Emergence of Novel Chemical Entities

Fibrates are a class of amphipathic carboxylic acids that have been in clinical use for decades to treat dyslipidemia, particularly hypertriglyceridemia. Their primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Upon activation by a ligand, such as a fibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event modulates the transcription of genes involved in fatty acid uptake, transport, and catabolism, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

The compound 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid is a novel chemical entity. While its biological properties are not yet characterized in the public domain, its structural features, including a carboxylic acid moiety and an ether linkage to a substituted aromatic ring, bear some resemblance to the general structure of certain PPAR agonists. This structural analogy provides a rationale for investigating its potential effects on lipid metabolism and its mechanism of action relative to established fibrates.

This guide will first propose a synthetic route for 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid. It will then detail a comprehensive experimental plan to compare its biological activity with that of fibrates, focusing on in vitro PPARα activation and in vivo lipid-lowering efficacy.

Chemical Synthesis: A Proposed Pathway

Fibrates: A Structural Overview

Fibrates are derivatives of fibric acid (2-phenoxy-2-methylpropanoic acid). Variations in the substituents on the phenoxy and isobutyric acid moieties have led to the development of different fibrate drugs, such as fenofibrate, gemfibrozil, and bezafibrate, each with distinct pharmacokinetic and pharmacodynamic profiles.

Hypothetical Synthesis of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic Acid

A plausible synthetic route for 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid is proposed via a Williamson ether synthesis, a well-established method for forming ethers. This multi-step synthesis would likely begin with a commercially available starting material, such as 3-hydroxy-4-methoxybenzoic acid or a related derivative.

Proposed Synthetic Scheme:

G A 3-Hydroxy-4-methoxybenzoic acid B Methyl 3-hydroxy-4-methoxybenzoate A->B Esterification (MeOH, H+) C Methyl 3-(bromomethyl)-4-methoxybenzoate B->C Bromination (NBS, AIBN) D Methyl 3-[(4-bromophenoxy)methyl]-4-methoxybenzoate C->D Williamson Ether Synthesis (4-Bromophenol, K2CO3) E 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid D->E Hydrolysis (NaOH, H2O)

Caption: Proposed synthetic pathway for 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid.

Step-by-Step Protocol:

  • Esterification of 3-Hydroxy-4-methoxybenzoic Acid:

    • Dissolve 3-hydroxy-4-methoxybenzoic acid in methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

    • Remove the solvent under reduced pressure and purify the resulting methyl 3-hydroxy-4-methoxybenzoate.

  • Bromination of the Methyl Ester:

    • Dissolve the methyl 3-hydroxy-4-methoxybenzoate in a suitable solvent (e.g., carbon tetrachloride).

    • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile - AIBN).

    • Reflux the mixture under light irradiation to facilitate benzylic bromination, yielding methyl 3-(bromomethyl)-4-methoxybenzoate.

    • Purify the product by chromatography.

  • Williamson Ether Synthesis:

    • Dissolve the methyl 3-(bromomethyl)-4-methoxybenzoate and 4-bromophenol in a polar aprotic solvent (e.g., acetone or DMF).

    • Add a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol.

    • Heat the reaction mixture to facilitate the SN2 reaction, forming the ether linkage.

    • Monitor the reaction by TLC and purify the resulting methyl 3-[(4-bromophenoxy)methyl]-4-methoxybenzoate.

  • Hydrolysis of the Ester:

    • Dissolve the purified methyl ester in a mixture of water and a co-solvent like methanol or ethanol.

    • Add a strong base (e.g., sodium hydroxide or potassium hydroxide) and heat the mixture to hydrolyze the ester to the carboxylic acid.

    • Acidify the reaction mixture to precipitate the final product, 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid.

    • Filter, wash, and dry the product. Characterize using NMR, mass spectrometry, and elemental analysis.

Mechanism of Action: A Comparative Framework

Established Mechanism of Fibrates: PPARα Activation

Fibrates exert their therapeutic effects by activating PPARα. This activation leads to a cascade of downstream events that collectively improve the lipid profile.

G Fibrate Fibrate PPARa PPARα Fibrate->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to GeneTranscription Gene Transcription PPRE->GeneTranscription LPL ↑ Lipoprotein Lipase GeneTranscription->LPL ApoAI_AII ↑ ApoA-I, ApoA-II GeneTranscription->ApoAI_AII FattyAcidOxidation ↑ Fatty Acid Oxidation GeneTranscription->FattyAcidOxidation ApoCIII ↓ ApoC-III GeneTranscription->ApoCIII LipidMetabolism Modulation of Lipid Metabolism Triglycerides ↓ Triglycerides LPL->Triglycerides HDL ↑ HDL ApoAI_AII->HDL FattyAcidOxidation->Triglycerides ApoCIII->Triglycerides Triglycerides->LipidMetabolism HDL->LipidMetabolism

Caption: Simplified signaling pathway of fibrate action via PPARα.

Elucidating the Mechanism of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic Acid

The primary objective is to determine if this novel compound also acts as a PPARα agonist. This can be achieved through a series of in vitro and in vivo experiments.

Experimental Roadmap for Comparative Analysis

In Vitro Analysis: PPARα Activation Assay

A luciferase reporter assay is a standard method to assess the activation of nuclear receptors like PPARα.

G cluster_0 Cell Culture and Transfection cluster_1 Treatment cluster_2 Measurement and Analysis A HEK293T cells B Transfect with: 1. PPARα expression vector 2. PPRE-luciferase reporter vector 3. Renilla luciferase control vector A->B C Incubate transfected cells B->C D Treat with: - Vehicle (DMSO) - Fibrate (e.g., Fenofibrate) - 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid C->D E Lyse cells D->E F Measure Firefly and Renilla luciferase activity E->F G Normalize Firefly to Renilla activity F->G H Calculate fold activation relative to vehicle G->H

Caption: Workflow for an in vitro PPARα luciferase reporter assay.

Detailed Protocol:

  • Cell Culture: Maintain a suitable cell line, such as HEK293T or HepG2, in appropriate culture medium.

  • Transient Transfection: Co-transfect the cells with three plasmids:

    • An expression vector for human PPARα.

    • A reporter plasmid containing multiple copies of a PPRE sequence upstream of a firefly luciferase gene.

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Treatment: After an appropriate incubation period post-transfection, treat the cells with:

    • Vehicle control (e.g., DMSO).

    • A positive control fibrate (e.g., fenofibric acid) at various concentrations to generate a dose-response curve.

    • 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid at various concentrations.

  • Luciferase Assay: After treatment, lyse the cells and measure the activities of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control for each treatment condition. Determine the EC₅₀ (half-maximal effective concentration) for both the fibrate and the novel compound.

In Vivo Analysis: Diet-Induced Dyslipidemia Model

Animal models are crucial for evaluating the in vivo efficacy and safety of potential lipid-lowering agents. A high-fat diet-induced dyslipidemia model in rodents is a commonly used and relevant model.

G cluster_0 Induction of Dyslipidemia cluster_1 Treatment Groups cluster_2 Treatment and Monitoring cluster_3 Endpoint Analysis A Acclimatize rodents (e.g., C57BL/6 mice) B Feed a high-fat diet for several weeks A->B C Randomize animals into groups: 1. Vehicle control 2. Fibrate (e.g., Fenofibrate) 3. 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid (multiple doses) B->C D Administer treatments daily (e.g., by oral gavage) C->D E Monitor body weight and food intake D->E F Collect blood samples G Measure plasma lipid profile (TC, TG, HDL, LDL) F->G H Harvest liver for gene expression analysis (e.g., qPCR for PPARα target genes) F->H

Validation

Optimizing the (4-Bromophenoxy)methyl Moiety: A Comparative Bioisosteric Guide

Executive Summary & Pharmacophore Analysis The (4-bromophenoxy)methyl group is a ubiquitous motif in high-throughput screening (HTS) libraries and early-stage lead compounds (e.g., PPAR agonists, kinase inhibitors). Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

The (4-bromophenoxy)methyl group is a ubiquitous motif in high-throughput screening (HTS) libraries and early-stage lead compounds (e.g., PPAR agonists, kinase inhibitors). While often potent, this moiety presents three distinct medicinal chemistry liabilities that frequently necessitate optimization during the hit-to-lead phase:

  • Metabolic Liability: The benzylic ether position (-O-CH2-Ar) is a "soft spot" for Cytochrome P450-mediated oxidative dealkylation (O-dealkylation), leading to high clearance.

  • Lipophilicity (LogP): The combination of the aromatic ring and the bromine atom contributes significantly to lipophilicity ($ \pi_{Br} \approx 0.86 $), potentially resulting in poor solubility and non-specific binding.

  • Halogen Bonding vs. Sterics: The para-bromine atom often engages in specific halogen bonding (

    
    -hole interactions) with backbone carbonyls. Blind replacement with non-halogen isosteres can abolish potency if this interaction is critical.
    

This guide provides a structured, data-driven approach to replacing this moiety while maintaining or improving potency and physicochemical properties.[1]

Component 1: The "Warhead" (The 4-Bromo Substituent)

The bromine atom at the para position serves two roles: it fills a hydrophobic pocket (steric bulk) and can act as a Lewis acid (halogen bond donor).

Comparative Alternatives

When replacing the Bromine, you must decide if the interaction is driven by volume or electronic specificities .

SubstituentVan der Waals Radius (Å)

(Hammett)

(Lipophilicity)
Key Characteristic
-Br (Reference)1.85 0.23 0.86 Strong

-hole donor; Lipophilic.
-Cl1.750.230.71Retains

-hole (weaker); smaller volume.
-CF

2.20 (group)0.540.88Classic Isostere. Similar volume to Br/Ethyl. No

-hole.
-CN~1.90 (length)0.66-0.57Linear geometry; H-bond acceptor (inverts electronics).
-SF

2.450.681.23"Super-CF

"; chemically inert; high lipophilicity.
-Cyclopropyl~2.00-0.210.51Metabolic stability; introduces

character.
Strategic Insight
  • If Potency Drops with -CF

    
    :  The target likely requires a halogen bond (Lewis acid). Switch to -Cl  or -I  (if metabolic stability permits) or a -CF
    
    
    
    H
    group (which can act as a weak H-bond donor, inverting the interaction mode).
  • If Potency is Maintained with -CF

    
    :  The interaction is likely hydrophobic/steric. You can proceed with -CF
    
    
    
    or -Cyclopropyl to modulate metabolic stability.

Component 2: The Linker (The Phenoxymethyl Ether)

The -O-CH2- linker is the primary site of metabolic attrition. Stabilizing this bond is often the highest priority.

Bioisosteric Solutions
A. The Electronic Shield: Difluoromethyl Ether (-O-CF2-)

Replacing hydrogen with fluorine adjacent to the oxygen lowers the HOMO energy of the oxygen lone pair, reducing its susceptibility to CYP450 oxidation.

  • Effect: Increases metabolic stability significantly.[2]

  • Trade-off: The -O-CF2- group is a weaker H-bond acceptor than -O-CH2- and the bond angle widens slightly (

    
     vs 
    
    
    
    ).
B. The Conformational Lock: Oxetane

Incorporating the ether oxygen into a 3,3-substituted oxetane ring.

  • Effect: Reduces LogP (due to the high dipole of the oxetane), improves solubility, and eliminates the benzylic protons entirely.

  • Protocol: This is a "scaffold hop" that rigidifies the vector of the phenyl ring.

C. The Amide Switch (-NH-CO-)
  • Effect: Classic replacement.[3] High stability.

  • Trade-off: Introduces a strong H-bond donor/acceptor pair. Can result in a "flat" molecule with poor permeability if not carefully managed.

Component 3: The Scaffold (The Phenyl Ring)

The phenyl ring acts as a spacer. If the aromatic interaction (


 stacking) is not essential, saturating this ring can improve physicochemical properties ("Escaping Flatland").
Bicyclo[1.1.1]pentane (BCP)

The BCP motif is a validated bioisostere for the phenyl ring.

  • Geometry: The distance between bridgehead carbons in BCP (1.85 Å) mimics the para-substitution vector of benzene (2.7 Å) but is shorter.

  • Benefit: Increases solubility, adds 3D character, and eliminates aromatic metabolic liabilities.

Decision Framework & Visualization

The following diagram illustrates the logical flow for optimizing the (4-bromophenoxy)methyl moiety based on experimental feedback.

Bioisostere_Optimization Start Start: (4-Bromophenoxy)methyl Hit Check_Halogen Q1: Is the Bromine Sigma-Hole Critical? Start->Check_Halogen Check_Metabolism Q2: Is Metabolic Clearance High (O-Dealkylation)? Start->Check_Metabolism Check_Solubility Q3: Is Solubility/LogP Poor? Start->Check_Solubility Yes_Halogen Retain Halogen Character: Try -Cl, -I, -Br Check_Halogen->Yes_Halogen Potency drops with -CF3 No_Halogen Steric/Hydrophobic Driven: Try -CF3, -SF5, -Cyclopropyl Check_Halogen->No_Halogen Potency maintained with -CF3 Optimize Synthesize & Test: Multi-parameter Optimization (MPO) Yes_Halogen->Optimize No_Halogen->Optimize Fix_Linker Stabilize Linker: 1. Switch -OCH2- to -OCF2- 2. Switch to Oxetane 3. Switch to Cyclopropyl ether Check_Metabolism->Fix_Linker High Clearance Fix_Linker->Optimize Scaffold_Hop Scaffold Hop: 1. Phenyl -> Pyridine (Lower LogP) 2. Phenyl -> BCP (3D Character) Check_Solubility->Scaffold_Hop High LogP / Low Sol Scaffold_Hop->Optimize

Figure 1: Decision tree for the structural optimization of the (4-bromophenoxy)methyl pharmacophore.

Experimental Protocols

To validate these bioisosteric replacements, the following self-validating protocols are recommended.

Protocol A: Matched Molecular Pair Analysis (MMPA) Synthesis

Objective: Synthesize the -OCF2- analog to test linker stability. Method: Difluoromethylation of phenols.

  • Reagents: Substituted phenol (Ar-OH), Sodium chlorodifluoroacetate (

    
    ), 
    
    
    
    , DMF/Water.
  • Procedure:

    • Dissolve phenol (1.0 eq) and

      
       (1.5 eq) in DMF:H2O (9:1).
      
    • Heat to 100°C.

    • Slowly add Sodium chlorodifluoroacetate (2.5 eq) over 1 hour (generates

      
       in situ).
      
    • Critical Control: Monitor pH; maintain basicity to prevent phenol reprotonation.

  • Workup: Standard aqueous extraction.

  • Validation:

    
     NMR should show a doublet around -82 ppm (
    
    
    
    Hz).
Protocol B: Surface Plasmon Resonance (SPR) for Halogen Bonding

Objective: Distinguish between hydrophobic binding and specific halogen bonding (kinetic signature).

  • Chip Preparation: Immobilize target protein on CM5 sensor chip (amine coupling).

  • Analyte Injection: Inject the -Br parent, the -Cl analog, and the -CF3 analog at 5 concentrations.

  • Analysis:

    • Halogen Bond Signature: You will observe a distinct fast-on/slow-off rate (

      
      ) for -Br and -I analogs compared to -CF3. The residence time (
      
      
      
      ) often correlates with the
      
      
      -hole magnitude.
    • Hydrophobic Signature: If -CF3 and -Br show identical kinetics, the interaction is non-specific hydrophobic burial.

Protocol C: Microsomal Stability Assay Workflow

This workflow quantifies the impact of the linker change (-OCH2- vs -OCF2-).

Assay_Workflow Step1 Incubation: Compound (1 µM) + Liver Microsomes + NADPH Step2 Sampling: Timepoints: 0, 15, 30, 60 min Quench with Acetonitrile Step1->Step2 Step3 Analysis: LC-MS/MS (MRM Mode) Step2->Step3 Step4 Calculation: Plot ln(Conc) vs Time Determine t1/2 & CLint Step3->Step4

Figure 2: Standard workflow for assessing metabolic stability improvements.

Comparative Data Summary

The table below summarizes the expected physicochemical shifts when modifying the (4-bromophenoxy)methyl group. Note: Values are approximate and scaffold-dependent.

Modification

LogP

t

(Metab)
Halogen Bond CapabilityComment
Parent (-Br, -OCH

-)
0.0 Baseline High Reference
-CF

(for -Br)
+0.1 to +0.2+ (Improved)NoneIncreases lipophilicity; blocks metabolism at para-position.
-Cl (for -Br)-0.15= (Similar)ModerateReduces size; retains some

-hole.
-OCF

-
(for -OCH

-)
+0.4++ (Significant)N/ABlocks O-dealkylation; inductive effect may lower potency.
Oxetane (Linker)-0.5 to -1.0+++ (High)N/AMajor solubility gain; metabolic shield.
Pyridine (Ring)-0.6 to -1.2+ (Improved)LowImproves solubility; watch for CYP inhibition (N-lone pair).

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Ether Bioisosteres of the Morpholine Ring. Journal of Medicinal Chemistry. Link

Sources

Comparative

A Comparative Guide to the Orthogonal Purity Validation of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic Acid Reference Standards

Introduction: The Imperative of Purity in Pharmaceutical Reference Standards In the landscape of pharmaceutical development and quality control, the reference standard is the ultimate benchmark against which all analytic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Reference Standards

In the landscape of pharmaceutical development and quality control, the reference standard is the ultimate benchmark against which all analytical measurements are compared. Its purity is not merely a desirable attribute but the bedrock of data integrity, ensuring the safety, efficacy, and consistency of drug products.[1] An insufficiently characterized reference standard can delay or even prevent the approval of a new drug product.[2] For a molecule like 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid, a key intermediate or potential active pharmaceutical ingredient (API), establishing an unimpeachable purity profile is a non-negotiable prerequisite for its use in regulated environments.

This guide eschews a simplistic, linear approach to purity assessment. Instead, we present a holistic, self-validating system built on the principle of orthogonality. By employing a suite of analytical techniques that measure purity based on different physicochemical principles, we create a comprehensive and trustworthy characterization. This multi-faceted approach ensures that all potential impurities—be they organic, inorganic, volatile, or residual water—are rigorously identified and quantified. We will detail the causality behind the selection of each method, provide field-proven experimental protocols, and present comparative data to demonstrate a complete, validated purity profile.

The Orthogonal Validation Workflow: A Multi-Technique Approach

A single analytical technique is insufficient to declare a reference standard as "pure." For instance, the common practice of using High-Performance Liquid Chromatography (HPLC) with peak area normalization provides excellent data on chromatographic purity, but it is blind to impurities that lack a chromophore, are non-volatile, or co-elute with the main peak. Therefore, a robust validation strategy must integrate several complementary methods.

The workflow presented here ensures that the purity value is confirmed by independent techniques, providing a high degree of confidence in the final certified value. This approach aligns with the principles outlined by the International Council for Harmonisation (ICH) guidelines, which emphasize the need for reliable and reproducible analytical methods.[3][4]

G cluster_0 Candidate Standard Batch cluster_1 Purity & Impurity Profiling cluster_2 Identity & Absolute Content cluster_3 Final Certification Candidate 3-[(4-Bromophenoxy)methyl]- 4-methoxybenzoic acid HPLC HPLC-UV (Organic Impurities) Candidate->HPLC Characterization GC Headspace GC-FID (Residual Solvents) Candidate->GC Characterization KF Karl Fischer Titration (Water Content) Candidate->KF Characterization TGA Thermogravimetric Analysis (Non-Volatile/Inorganic Impurities) Candidate->TGA Characterization NMR ¹H & ¹³C NMR (Structure Confirmation) Candidate->NMR Characterization MS Mass Spectrometry (Molecular Weight Verification) Candidate->MS Characterization FTIR FT-IR (Functional Group Identity) Candidate->FTIR Characterization MassBalance Purity Calculation (Mass Balance) HPLC->MassBalance GC->MassBalance KF->MassBalance TGA->MassBalance qNMR Quantitative ¹H NMR (Absolute Purity Assay) NMR->qNMR Confirms structure for assay qNMR->MassBalance Certification Certified Reference Standard MassBalance->Certification

Caption: Orthogonal workflow for reference standard validation.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds.[5] Its high resolving power allows for the separation of the main compound from structurally similar impurities, which are often process-related (e.g., unreacted starting materials, intermediates) or degradation products.[1][6] We employ a gradient elution method with UV detection, as the aromatic rings in the target molecule provide strong chromophores, ensuring high sensitivity.

Experimental Protocol: HPLC-UV
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid standard in a 1:1 mixture of acetonitrile and water to produce a 1.0 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.[7]

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 40% B, linear gradient to 95% B over 20 minutes, hold for 5 minutes, return to 40% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

  • Analysis: Analyze the resulting chromatogram for any peaks other than the main analyte. Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks (Area Percent method).[7]

Absolute Purity Assay: Quantitative NMR (qNMR)

Expertise & Rationale: While HPLC provides relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method capable of determining the absolute purity, or mass fraction, of a compound without requiring a reference standard of the same substance.[8] The method relies on the direct proportionality between the integrated signal intensity of a specific nucleus (e.g., ¹H) and the number of nuclei contributing to that signal. By co-dissolving a precisely weighed amount of the sample with a precisely weighed amount of a certified internal standard of known purity, we can directly calculate the sample's purity.[9] This technique is recognized by pharmacopeias and metrology institutes for the certification of reference materials.[8][10]

Experimental Protocol: ¹H-qNMR
  • Internal Standard Selection: Choose a certified reference material (CRM) with high purity and signals that do not overlap with the analyte signals. Maleic acid is a suitable choice, with a distinct singlet for its olefinic protons around 6.3 ppm.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid standard into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the Maleic Acid CRM into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Key Parameters: Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery, which is critical for accurate quantification. Use a 90° pulse angle.

    • Acquisition: Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing & Calculation:

    • Apply Fourier transformation and perform phase and baseline correction.

    • Integrate a well-resolved, unique signal from the analyte (e.g., the singlet from the -OCH₃ group) and a signal from the internal standard (e.g., the singlet from the two olefinic protons of maleic acid).

    • Calculate the purity using the following equation:

    PAnalyte = (IAnalyte / IStd) * (NStd / NAnalyte) * (MAnalyte / MStd) * (mStd / mAnalyte) * PStd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Weighed mass

    • P = Purity of the standard

Assessment of Volatile and Inorganic Impurities

Expertise & Rationale: A complete purity profile must account for non-chromatographable and non-NMR active impurities. Thermogravimetric Analysis (TGA) and Karl Fischer (KF) titration are essential orthogonal techniques for this purpose. TGA measures weight loss as a function of temperature, providing a value for the total volatile content (including water and residual solvents) and any non-volatile inorganic residue (e.g., catalysts, salts).[11][12] KF titration is the gold standard for the specific and accurate determination of water content, which is a common impurity.

Experimental Protocol: TGA
  • Instrumentation: Calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (platinum or ceramic).

  • Analysis: Heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Interpretation: Any weight loss observed below ~150 °C typically corresponds to moisture and volatile solvents. Weight remaining at the end of the run corresponds to non-volatile inorganic impurities.[13]

Experimental Protocol: Karl Fischer Titration (Volumetric)
  • Instrumentation: Calibrated volumetric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh a suitable amount of the standard (typically 50-100 mg) and add it directly to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

  • Titration: Titrate with a standardized KF reagent to the electrometric endpoint.

  • Calculation: The instrument software calculates the water content as a percentage of the total mass.

Comparative Data Summary

A truly validated standard will show strong agreement between orthogonal methods. The mass balance approach, considered a traditional gold standard, subtracts the sum of all impurities from 100%.[8] This value should correlate closely with the absolute purity determined by qNMR.

Analytical Technique Parameter Measured Result (Typical Batch) Causality & Interpretation
HPLC-UV (Area %) Chromatographic Purity99.85%Measures the proportion of the main component relative to other UV-active, separable organic impurities.[7]
Quantitative ¹H NMR Absolute Purity (Mass Fraction)99.70%A primary method providing a direct measure of the mass fraction of the target molecule against a certified standard.
Karl Fischer Titration Water Content0.12%Specifically quantifies water, a common impurity that can affect stability and molar calculations.
Thermogravimetric Analysis Non-Volatile Residue0.03%Quantifies inorganic impurities (e.g., residual catalysts or salts) that are not detected by HPLC or GC.[11]
Headspace GC-FID Residual Solvents<0.05%Measures volatile organic impurities from the synthesis and purification process (e.g., acetic acid, ethanol).
Purity by Mass Balance Calculated Purity99.80% Calculated as 100% - (Water + Non-Volatile Residue + Residual Solvents). This value validates the chromatographic purity.

Note: The close agreement between Purity by Mass Balance (99.80%) and Absolute Purity by qNMR (99.70%) provides high confidence in the certified value of the reference standard.

Structural Confirmation: Ensuring Identity

Purity data is meaningless if the identity of the main component is incorrect. A suite of spectroscopic techniques is used to unequivocally confirm the structure of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid.

G cluster_methods Orthogonal Purity Methods Analyte Candidate Standard HPLC HPLC (Relative Organic Purity) Analyte->HPLC Separation-based qNMR qNMR (Absolute Purity) Analyte->qNMR Property-based (Nuclear Spin) KF Karl Fischer (Water Content) Analyte->KF Chemical Reaction-based TGA TGA (Inorganic Impurities) Analyte->TGA Property-based (Thermal Stability) Purity Comprehensive Purity Profile HPLC->Purity qNMR->Purity KF->Purity TGA->Purity label_note Each method provides an independent assessment, strengthening the overall conclusion.

Caption: Relationship of orthogonal analytical techniques.

  • ¹H & ¹³C NMR Spectroscopy: Provides definitive information on the molecular structure. The chemical shifts, coupling constants, and integration ratios in the ¹H NMR spectrum must be consistent with the proposed structure. The number and chemical shifts of signals in the ¹³C NMR spectrum must correspond to the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution MS (HRMS) can provide an elemental composition that matches the molecular formula (C₁₅H₁₃BrO₄) with high accuracy.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, the ether C-O stretch, and aromatic C-H and C=C vibrations.

Conclusion

The validation of a reference standard for a compound like 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid cannot be accomplished with a single measurement. True scientific integrity and trustworthiness are achieved through an orthogonal approach, where multiple, independent analytical techniques converge on a single, reliable purity value. By integrating chromatographic separation (HPLC), a primary quantitative method (qNMR), specific content analysis (Karl Fischer), and bulk impurity analysis (TGA), we construct a self-validating system. This comprehensive characterization, underpinned by definitive structural confirmation, ensures that the reference standard is fit for its intended purpose, providing the accuracy and reliability demanded by researchers, scientists, and drug development professionals.

References

  • Saito, T., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation . Molecules. [Link]

  • Separation Science. Certified reference materials for quantitative NMR . Separation Science. [Link]

  • Patel, K., et al. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals . World Journal of Pharmaceutical and Life Sciences. [Link]

  • Dugo, P., et al. (2023). Advanced Chromatographic Techniques in Pharmaceutical Analysis . Separations. [Link]

  • Weber, M., et al. (2017). Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units . Journal of AOAC International. [Link]

  • Modern Chemistry. Modern Analytical Technique for Characterization Organic Compounds . Modern Chemistry. [Link]

  • TutorChase. What methods are used to test the purity of organic compounds? . TutorChase. [Link]

  • DWK Life Sciences. (2024). Ensuring Purity for Chromatography in Pharmaceutical Analysis . DWK Life Sciences. [Link]

  • AZoM. (2018). Thermal Analysis of Organic Compounds . AZoM. [Link]

  • Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds . Mettler Toledo. [Link]

  • ValGenesis. (2024). ICH validation guidelines: Significance and symbolism . ValGenesis. [Link]

  • Target Analysis. Benzoic acid derivatives . Target Analysis. [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification . Pharmaceutical Technology. [Link]

  • Agilent. Pharmaceutical Impurity Analysis Overview . Agilent Technologies. [Link]

  • SCION Instruments. (2023). How Chromatography Is Used In Pharmaceutical Analysis . SCION Instruments. [Link]

  • Quora. (2018). How can benzoic acid be tested for purity? . Quora. [Link]

  • Red Thermo. (2023). Purity Analysis of Inorganic Compounds Using TGA Crucibles . Red Thermo. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation . YouTube. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures . EMA. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2) . ICH. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.